2-Amino-2-methylpropane-1-sulfonic acid-d6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C4H11NO3S |
|---|---|
分子量 |
159.24 g/mol |
IUPAC 名称 |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,5)3-9(6,7)8/h3,5H2,1-2H3,(H,6,7,8)/i1D3,2D3 |
InChI 键 |
DRNNATGSBCVJBN-WFGJKAKNSA-N |
产品来源 |
United States |
Foundational & Exploratory
2-Amino-2-methylpropane-1-sulfonic acid-d6 chemical properties
An In-Depth Technical Guide to 2-Amino-2-methylpropane-1-sulfonic acid-d6
Abstract
This technical guide provides a comprehensive overview of this compound (AMPS-d6), a deuterated isotopologue of the sulfonic acid derivative, AMPS. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and characterization of AMPS-d6. A central focus is placed on its principal application as a robust internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide elucidates the foundational principles of the kinetic isotope effect (KIE) that underpin the utility of deuterated compounds in pharmaceutical research. Detailed methodologies for its use in experimental workflows, alongside essential safety and handling protocols, are provided to ensure both scientific integrity and operational safety.
Introduction: The Significance of Deuteration in Analytical and Pharmaceutical Sciences
2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a chemical compound containing both an amino group and a sulfonic acid group. Its deuterated analogue, this compound, is a stable isotope-labeled (SIL) compound where six hydrogen atoms on the two methyl groups have been replaced with deuterium atoms. This substitution, while chemically subtle, imparts significant analytical advantages rooted in the Kinetic Isotope Effect (KIE) .
The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, breaking a C-D bond requires more energy, leading to a slower rate of reaction for chemical processes involving the cleavage of this bond, including enzymatic metabolism.[1][2] This phenomenon allows deuterated compounds to serve two primary roles in research:
-
Metabolically Stabilized Therapeutics: By selectively replacing hydrogen with deuterium at sites of metabolic oxidation, the pharmacokinetic profile of a drug can be improved, often resulting in a longer half-life and reduced dosing frequency.[1][3]
-
Ideal Internal Standards: For quantitative analysis, an ideal internal standard (IS) should behave identically to the analyte during sample extraction and chromatographic separation, but be distinguishable by the detector. A stable isotope-labeled version of the analyte, such as AMPS-d6, is the gold standard. It co-elutes with the non-labeled analyte (the "light" compound) but is easily differentiated by its higher mass in a mass spectrometer.
This guide will focus primarily on the properties and applications of AMPS-d6 as an analytical tool.
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).
Physicochemical Properties
The fundamental properties of AMPS-d6 are summarized below. The substitution of six protium atoms (¹H) with deuterium (²H) results in a predictable increase in molecular weight, which is the basis for its detection in mass spectrometry, while other properties like polarity and solubility remain virtually unchanged.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(methyl-d3)propane-1-sulfonic acid-3,3,3-d3 | N/A (Derived) |
| Synonyms | AMPS-d6, 2,2-Dimethyltaurine-d6 | [4] |
| CAS Number | 86311-35-5 (for unlabeled) | [4][5] |
| Molecular Formula | C₄H₅D₆NO₃S | [4] |
| Molecular Weight | ~159.24 g/mol | Calculated |
| Monoisotopic Mass | 159.0835 Da | Calculated |
| Canonical SMILES | C(C(C([2H])([2H])[2H])(N)C([2H])([2H])[2H])S(=O)(=O)O | Derived |
| InChIKey | DRNNATGSBCVJBN-UHFFFAOYSA-N (for unlabeled) | [5] |
| XLogP3 | -3.5 | [5][6] |
| Physical Form | Assumed to be a white crystalline solid | N/A |
Synthesis and Isotopic Labeling Workflow
While specific, proprietary synthesis methods for AMPS-d6 are not publicly detailed, a logical synthetic pathway can be proposed based on established organic chemistry principles and known syntheses of the parent compound. The Ritter reaction is a common method for producing the parent AMPS.[7][8] A plausible route for the deuterated version would involve using a deuterated starting material.
Proposed Synthesis:
-
Starting Material: The synthesis would likely commence with a fully deuterated isobutylene, i.e., isobutylene-d8 .
-
Reaction with Acrylonitrile and Oleum: Isobutylene-d8 is reacted with acrylonitrile in the presence of fuming sulfuric acid (oleum).[7][8] The highly reactive nature of the carbocation formed from isobutylene-d8 drives the reaction.
-
Hydrolysis: The intermediate product is then hydrolyzed to yield the final this compound.
-
Purification: The final product is purified through recrystallization or chromatography to achieve high chemical and isotopic purity.
References
- 1. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 2. Effects of deuteration on locomotor activity of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isowater.com [isowater.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CN102351744A - Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method - Google Patents [patents.google.com]
- 8. Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-2-methylpropane-1-sulfonic acid-d6
For Researchers, Scientists, and Drug Development Professionals
The incorporation of deuterium into pharmacologically active molecules is a strategic approach in drug development to enhance their pharmacokinetic and toxicological profiles.[1] The increased mass of deuterium compared to hydrogen can lead to a stronger carbon-deuterium (C-D) bond, which can slow down metabolic processes and extend the half-life of a drug.[1][2][3] This guide serves as a technical resource for researchers engaged in the synthesis of deuterated compounds for various scientific applications, including metabolic studies and as internal standards in quantitative bioanalysis.[4][5]
Synthesis of 2-Amino-2-methylpropane-1-sulfonic acid-d6
The synthesis of AMPS-d6 involves the introduction of six deuterium atoms into the 2-Amino-2-methylpropane-1-sulfonic acid molecule. A common strategy for achieving this is through the deuteration of a suitable precursor. While specific, detailed synthesis routes for AMPS-d6 are not extensively published, a plausible approach can be extrapolated from known chemical reactions and deuteration techniques.[6][7]
A potential synthetic pathway could involve the use of a deuterated starting material, such as deuterated acetone (acetone-d6), and building the AMPS structure from it. Alternatively, direct H/D exchange reactions on AMPS or a precursor under specific conditions (e.g., using a catalyst in the presence of a deuterium source like D₂O) could be employed.[7][8]
Proposed Synthetic Pathway
A logical synthetic route could commence with a deuterated precursor that already contains the desired isotopic labels. This approach often provides better control over the position and extent of deuteration compared to direct exchange methods on the final molecule.
Caption: Proposed general synthetic workflow for AMPS-d6.
Experimental Protocol: A Conceptual Outline
The following protocol is a conceptualized, multi-step synthesis. Researchers should adapt and optimize these steps based on laboratory conditions and available reagents.
Step 1: Synthesis of a Deuterated Amino Alcohol Precursor
A plausible initial step involves the synthesis of a deuterated amino alcohol, such as 2-amino-2-methyl-1-propanol-d6, from a readily available deuterated starting material.
Step 2: Sulfonation of the Deuterated Amino Alcohol
The deuterated amino alcohol intermediate would then undergo sulfonation to introduce the sulfonic acid group, yielding the final product, AMPS-d6.
Characterization of this compound
Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized AMPS-d6. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules and is particularly powerful for confirming the incorporation of deuterium.
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of AMPS-d6, the signals corresponding to the six methyl protons should be absent or significantly diminished, confirming successful deuteration. The remaining protons in the molecule would be observable. The spectrum is typically recorded in a deuterated solvent like DMSO-d6.[9][10] It is important to note that residual solvent peaks and water peaks are often observed in the spectrum and should be disregarded.[10]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atom attached to the deuterium atoms will exhibit a characteristic multiplet due to C-D coupling.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing definitive evidence of deuteration and can be used to determine the positions of the deuterium atoms.
Table 1: Expected NMR Data for AMPS-d6
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Varies | Multiplet | -CH₂- and -NH₂ protons |
| ¹³C | Varies | Singlet/Multiplet | All carbons |
| ²H | Varies | Singlet | -CD₃ groups |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of AMPS-d6 and confirming its isotopic enrichment.[11]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the synthesized molecule. The molecular weight of AMPS-d6 is expected to be approximately 159.24 g/mol , which is 6 units higher than its non-deuterated counterpart (molecular weight ~153.20 g/mol ).[12][13][14]
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to study the fragmentation pattern of the molecule, which can provide further structural confirmation.[11] The fragmentation of deuterated compounds is often similar to their non-deuterated analogs.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized AMPS-d6.[16][17][18][19] A suitable HPLC method can separate the target compound from any starting materials, intermediates, or byproducts.
-
Method: A reversed-phase HPLC method is commonly used for polar compounds like AMPS.[20] A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a typical setup.
-
Detection: Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS).[21]
Caption: A typical workflow for the characterization of synthesized AMPS-d6.
Applications and Significance
Deuterated compounds like AMPS-d6 have several important applications in scientific research and drug development.[22]
-
Pharmacokinetic Studies: The altered metabolic rate of deuterated drugs can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency.[1]
-
Mechanistic Studies: Isotope labeling can be used to trace the metabolic fate of a molecule in biological systems.
-
Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry, improving the accuracy and precision of measurements.[4][5]
Conclusion
The synthesis and characterization of this compound require a systematic approach combining synthetic organic chemistry with advanced analytical techniques. This guide provides a foundational understanding for researchers and professionals in the field, emphasizing the importance of rigorous characterization to ensure the quality and reliability of the synthesized compound for its intended applications. The strategic use of deuteration continues to be a valuable tool in advancing pharmaceutical research and development.
References
- 1. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 2. isowater.com [isowater.com]
- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of deuteration on locomotor activity of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field: Current state and new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progress in the Identification and Design of Novel Antimicrobial Peptides Against Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated AMPS
Introduction: The Strategic Advantage of Deuteration in Advanced Materials and Pharmaceuticals
In the landscape of specialty chemicals and advanced materials, isotopic substitution represents a powerful yet nuanced tool for modulating molecular properties. The replacement of protium (¹H) with its heavier, stable isotope, deuterium (²H or D), can induce significant alterations in the physical and chemical behavior of a molecule without changing its fundamental chemical structure.[1] These changes, collectively known as deuterium isotope effects, stem from the greater mass of deuterium, which leads to a lower zero-point vibrational energy and consequently a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2]
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). AMPS is a versatile sulfonic acid monomer widely utilized in the synthesis of polymers for applications ranging from superabsorbents and water treatment to oilfield chemicals and drug delivery systems.[1] By exploring the impact of deuteration on the monomer's synthesis, spectroscopic signature, physicochemical characteristics, and polymerization behavior, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage deuterated AMPS in their respective fields. A particularly promising application lies in controlled drug delivery, where the kinetic isotope effect can be harnessed to prolong the release of covalently attached drugs and control the biodegradation of the polymer matrix.[3]
Synthesis of Deuterated AMPS: A Proposed Pathway
While a standardized, commercially available synthesis for fully deuterated AMPS is not widely documented, a plausible synthetic route can be conceived based on established methods for deuterating vinyl monomers and sulfonic acids.[4][5] The proposed multi-step synthesis would involve the deuteration of precursors followed by the final assembly of the AMPS molecule.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for deuterated AMPS.
Experimental Protocol: Synthesis of Deuterated AMPS
-
Deuteration of Acetone: Acetone is subjected to a base-catalyzed hydrogen/deuterium exchange with an excess of deuterium oxide (D₂O) to yield acetone-d6.
-
Synthesis of Deuterated Isobutylene: Acetone-d6 is reacted with methylmagnesium iodide in a Grignard reaction to produce deuterated tert-butanol. Subsequent acid-catalyzed dehydration yields isobutylene-d8.
-
Deuteration of Acrylonitrile: Acrylonitrile undergoes catalytic H/D exchange in the presence of D₂O and a suitable catalyst to produce acrylonitrile-d3.[6]
-
Final Reaction: Deuterated acrylonitrile is reacted with fuming sulfuric acid and deuterated isobutylene in a continuous process to yield the final product, deuterated AMPS.
Spectroscopic Characterization of Deuterated AMPS
The isotopic substitution of hydrogen with deuterium profoundly impacts the spectroscopic properties of AMPS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR (²H NMR) is a powerful technique for confirming the successful incorporation of deuterium.[7]
-
¹H NMR: In the proton NMR spectrum of fully deuterated AMPS, all signals corresponding to exchangeable and non-exchangeable protons would be absent. For partially deuterated AMPS, the integration of the remaining proton signals would be proportionally reduced.
-
²H NMR: The deuterium NMR spectrum would exhibit signals at chemical shifts analogous to those in the ¹H NMR spectrum of non-deuterated AMPS, confirming the positions of deuteration.[7] However, the resolution is typically lower.[7]
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic changes. Carbons directly bonded to deuterium will exhibit triplet splitting due to the spin (I=1) of the deuterium nucleus. Furthermore, a one-bond isotope shift of 0.2 to 1.5 ppm upfield is expected for these carbons.[8] Longer-range isotope effects on the chemical shifts of carbons two or three bonds away are also possible, though smaller in magnitude.[9]
Infrared (IR) Spectroscopy
The change in mass upon deuteration significantly alters the vibrational frequencies of molecular bonds, which is readily observable in the IR spectrum.
-
C-D Stretching: The C-H stretching vibrations typically observed in the 2800-3000 cm⁻¹ region will be replaced by C-D stretching vibrations at approximately 2100-2200 cm⁻¹. This significant shift provides clear evidence of deuteration.
-
N-D and O-D Stretching: The N-H and O-H stretching vibrations of the amide and sulfonic acid groups, respectively, will also shift to lower wavenumbers upon deuteration.
-
S=O Stretching: The strong S=O stretching bands of the sulfonic acid group, typically found around 1350 cm⁻¹ and 1180 cm⁻¹, may experience slight shifts due to changes in the overall molecular vibrational coupling upon deuteration.[10]
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the mass increase resulting from deuteration. For each hydrogen atom replaced by a deuterium atom, the molecular weight of AMPS (207.25 g/mol ) will increase by approximately 1.006 g/mol . High-resolution mass spectrometry can be used to confirm the exact mass of the deuterated molecule and, in conjunction with fragmentation analysis, can help determine the specific sites of deuteration.[11]
Physicochemical Properties of Deuterated AMPS
The substitution of hydrogen with deuterium is expected to subtly but significantly alter the physicochemical properties of AMPS.
| Property | Non-Deuterated AMPS | Predicted Deuterated AMPS | Rationale for Change |
| Molecular Weight | 207.25 g/mol | > 208.26 g/mol | Mass difference between D and H. |
| pKa | ~1.67 | Slightly higher | Acids are generally weaker in D₂O due to zero-point energy differences.[12] The ΔpKa is expected to be around 0.5-0.6.[13][14] |
| Solubility | Highly soluble in water and DMF | Similar to non-deuterated AMPS | While minor differences in solubility between deuterated and non-deuterated compounds can exist, they are generally small for polar solvents.[15][16] |
| Thermal Stability | Melting point: 195-200 °C (decomposes) | Higher decomposition temperature | The stronger C-D bond requires more energy to break, leading to enhanced thermal stability.[1] |
Thermal Properties: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for characterizing the thermal stability of deuterated AMPS.
-
TGA: A TGA analysis is expected to show a higher onset temperature of decomposition for deuterated AMPS compared to its non-deuterated counterpart, providing a quantitative measure of its enhanced thermal stability.[17]
-
DSC: DSC can be used to determine the melting point and enthalpy of fusion. While the melting point is not expected to change dramatically, subtle differences may be observed due to alterations in crystal packing and intermolecular forces upon deuteration.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of deuterated AMPS is placed in an aluminum TGA or DSC pan.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature above its decomposition point (e.g., 500 °C). The mass loss as a function of temperature is recorded.
-
DSC Analysis: The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. The heat flow to or from the sample is measured as a function of temperature to identify thermal events like melting and crystallization.
Polymerization of Deuterated AMPS
The polymerization of deuterated AMPS is anticipated to be influenced by the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[18]
Caption: Factors influencing the polymerization of deuterated AMPS.
In free-radical polymerization, a secondary KIE is expected for the propagation step involving the vinyl group. The change in hybridization from sp² to sp³ at the vinyl carbons during polymer chain growth results in an inverse secondary KIE, which would slightly decrease the rate of polymerization.[18] Additionally, if termination occurs through disproportionation involving the abstraction of a deuterium atom, a primary KIE would further slow down the termination step. A slower termination rate relative to the propagation rate could lead to the formation of polymers with higher molecular weights.
Applications in Drug Development
The unique properties of deuterated AMPS and its corresponding polymers open up new avenues in drug development, particularly in the field of controlled drug delivery.[1]
-
Prolonged Drug Release: By incorporating deuterated linkers that are cleaved via a β-elimination reaction, the release of a covalently attached drug can be significantly slowed down due to the primary deuterium kinetic isotope effect.[3]
-
Enhanced Polymer Stability: The increased thermal and oxidative stability of polymers synthesized from deuterated AMPS can extend their functional lifespan, which is crucial for long-term implantable drug delivery devices.[1]
-
Tracer Studies: Deuterated polymers can serve as non-radioactive tracers in studies of drug delivery systems, allowing for the precise tracking of the polymer carrier in vivo using techniques like mass spectrometry.
Conclusion
Deuterated 2-acrylamido-2-methyl-1-propanesulfonic acid represents a valuable, albeit under-explored, monomer for the synthesis of advanced functional polymers. The strategic substitution of protium with deuterium is predicted to enhance its thermal stability and subtly modify its acidity and polymerization kinetics. These modifications, which can be precisely characterized by a suite of spectroscopic and thermal analysis techniques, offer significant advantages for applications in demanding environments and in the design of sophisticated drug delivery systems. This technical guide provides a foundational framework for researchers and developers to understand, synthesize, and characterize deuterated AMPS, thereby unlocking its potential in materials science and pharmaceutical development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20140024836A1 - Methods for the synthesis of deuterated vinyl pyridine monomers - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 8. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 9. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Isotope Labeling-assisted Evaluation of Hydrophilic and Hydrophobic Liquid Chromatograph-Mass Spectrometry for Metabolomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium Isotope Effect on the Dissociation of Weak Acids in Water and Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 17. youtube.com [youtube.com]
- 18. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
A Technical Guide to 2-Amino-2-methylpropane-1-sulfonic acid-d6: Principles and Applications in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth examination of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6), a deuterated isotopologue of the versatile chemical intermediate, AMPS. While the parent compound has wide-ranging industrial applications, the value of AMPS-d6 lies squarely in the realm of analytical chemistry. This document details its physicochemical properties, the critical role of deuterium labeling, and its primary application as a stable isotope-labeled internal standard (SIL-IS) for high-precision quantitative analysis by mass spectrometry. We will explore the core principles of isotope dilution mass spectrometry (IDMS), provide a validated experimental protocol for its use, and discuss the nuances of data interpretation, establishing a framework for its effective implementation in research and regulated environments.
Introduction to the Analyte and its Non-Labeled Analog
2-Amino-2-methylpropane-1-sulfonic acid (AMPS), the non-deuterated parent compound, is a reactive, hydrophilic sulfonic acid monomer. Its unique structure, containing a sterically hindered amide functionality and a strongly ionic sulfonic acid group, imparts exceptional thermal and hydrolytic stability to the polymers it forms.[1] Consequently, AMPS is a crucial component in a multitude of industrial applications, including water treatment, oilfield operations, construction chemicals, adhesives, and personal care products.[2][3][4]
This compound is the heavy-isotope labeled counterpart to AMPS. The "-d6" designation signifies that six specific hydrogen (H) atoms on the molecule's stable carbon skeleton have been replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically identical to AMPS but has a higher molecular weight. This mass difference is the cornerstone of its utility in modern analytical science.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its proper handling, storage, and application in analytical methods.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Parent Compound IUPAC Name | 2-amino-2-methylpropane-1-sulfonic acid | [5] |
| Parent CAS Number | 86311-35-5 | [5][6] |
| Parent Molecular Formula | C4H11NO3S | [7][8] |
| Parent Molecular Weight | 153.20 g/mol | [8] |
| d6 Molecular Weight | ~159.24 g/mol | Calculated |
| Parent Exact Mass | 153.04596439 Da | [5] |
| d6 Exact Mass | ~159.083621 Da | Calculated |
| Appearance | White crystalline solid (assumed, like parent) | [1] |
| Solubility | Highly soluble in water (assumed, like parent) | [2][4] |
Note: Properties for the d6 variant are largely inferred from its non-labeled parent, as their macroscopic chemical behaviors are nearly identical.
Chemical Structure
The structural integrity and placement of the deuterium labels are paramount. The labels are strategically placed on the two methyl groups, which are not susceptible to back-exchange with hydrogen atoms from the solvent under typical analytical conditions.[9]
Caption: Structure of this compound.
The Scientific Imperative: Isotope Dilution Mass Spectrometry (IDMS)
The core value of AMPS-d6 is its role as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis.[10][11] Mass spectrometry is highly sensitive, but the signal intensity can be affected by numerous factors during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument drift.[12][13]
An ideal internal standard co-elutes chromatographically and behaves identically to the analyte of interest (the "light" compound) through every step of the process.[9] By adding a precise, known amount of AMPS-d6 to every sample, calibrator, and quality control standard at the very beginning of the workflow, any experimental variation affects the analyte and the standard to the same degree.[9][13] The mass spectrometer can differentiate between the light analyte and the heavy standard based on their mass-to-charge ratio (m/z). The final concentration is calculated based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if absolute signal intensities fluctuate.[14] This principle dramatically improves the accuracy, precision, and robustness of the quantification.[9][15]
Caption: Workflow for quantitative analysis using AMPS-d6 as an internal standard.
Core Application: A Validated Bioanalytical Protocol
The following protocol outlines the use of AMPS-d6 for the quantification of AMPS in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This serves as a template that can be adapted for various research needs.
Materials and Reagents
-
Analytes: AMPS certified reference material; AMPS-d6 certified reference material.
-
Matrix: Pooled, drug-free human plasma.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Consumables: 1.5 mL polypropylene tubes, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB), LC vials.
Step-by-Step Methodology
Step 1: Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of AMPS and AMPS-d6 (1 mg/mL) in methanol.
-
Create a working Internal Standard (IS) solution by diluting the AMPS-d6 stock to 100 ng/mL in 50:50 Methanol:Water.
-
Prepare a series of working standard solutions of AMPS by serially diluting the stock solution to create calibrators covering the desired analytical range (e.g., 1 to 1000 ng/mL).
Step 2: Sample Preparation (Protein Precipitation & SPE)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL IS working solution (AMPS-d6). Vortex briefly.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with 500 µL of water.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) and transfer to an LC vial.
Step 3: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
AMPS Transition (Hypothetical): Q1: m/z 154.1 → Q3: m/z 136.1
-
AMPS-d6 Transition (Hypothetical): Q1: m/z 160.1 → Q3: m/z 142.1
-
(Note: Specific m/z values must be optimized empirically on the instrument.)
-
System Trustworthiness: Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (AMPS/AMPS-d6) against the nominal concentration of the AMPS calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The correlation coefficient (r²) should be >0.995.
-
Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations must be within ±15% of their nominal value for the run to be accepted.
-
Co-elution: Verify that the chromatographic peaks for AMPS and AMPS-d6 have the same retention time. A slight shift, known as a chromatographic isotope effect, can sometimes occur but should be minimal and consistent.[9]
-
Matrix Effect Evaluation: Assess ion suppression/enhancement by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent. The co-eluting AMPS-d6 should effectively normalize any observed matrix effects.[9]
Conclusion
This compound is not merely a chemical variant; it is a precision tool that enables the highest level of accuracy in quantitative analytical chemistry. Its role as a stable isotope-labeled internal standard is indispensable for overcoming the inherent variabilities of complex sample analysis using mass spectrometry.[9][13] By leveraging the principle of isotope dilution, researchers and drug development professionals can generate highly reliable and defensible data, which is critical for pharmacokinetic studies, bioequivalence trials, and other regulated applications where precision is non-negotiable.
References
- 1. atamankimya.com [atamankimya.com]
- 2. irowater.com [irowater.com]
- 3. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. vinatiorganics.com [vinatiorganics.com]
- 5. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-2-methylpropane-1-sulfonic acid | 86311-35-5 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
Isotopic Labeling of 2-Amino-2-methylpropane-1-sulfonic acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the isotopic labeling of 2-Amino-2-methylpropane-1-sulfonic acid (AMPS), a versatile monomer with significant applications in polymer chemistry, water treatment, and personal care products.[1][2][3][4][5] The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the AMPS molecule is a powerful technique for elucidating reaction mechanisms, quantifying metabolic pathways, and enhancing the analytical characterization of AMPS-containing materials.[6][7][8] This guide details various synthetic strategies for isotopic labeling, provides step-by-step experimental protocols, and discusses the analytical methodologies for verifying isotopic incorporation and purity. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in work involving AMPS and its derivatives.
Introduction: The Significance of AMPS and Isotopic Labeling
2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a reactive, hydrophilic acrylic monomer containing a sulfonic acid group.[1][4][5] This unique structure imparts desirable properties to polymers, including high water solubility, thermal stability, and anionic character over a wide pH range.[3][4][5] Consequently, AMPS is widely used in the production of a variety of materials, from hydrogels for medical applications to flocculants in water treatment and rheology modifiers in the oil and gas industry.[1][2][3][4][5]
Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes, which has a different number of neutrons.[6][8] This allows the labeled molecule to be traced and distinguished from its unlabeled counterparts.[6][9] Stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used. The resulting isotopically labeled compounds are chemically identical to the unlabeled versions but can be differentiated by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][8][10]
The application of isotopic labeling to AMPS provides several key advantages:
-
Mechanistic Studies: Labeled AMPS can be used to track the fate of the molecule in chemical reactions, providing insights into reaction pathways and kinetics.
-
Quantitative Analysis: Isotopically labeled AMPS serves as an ideal internal standard for mass spectrometry-based quantification, enabling accurate measurement in complex matrices.[11]
-
Metabolic and Pharmacokinetic Studies: In the context of drug development, labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies.[8][12]
-
Structural Elucidation: NMR studies of polymers incorporating ¹³C or ¹⁵N-labeled AMPS can provide detailed information about polymer structure and dynamics.
Strategies for Isotopic Labeling of AMPS
The choice of labeling strategy depends on the desired isotope, the specific position to be labeled, and the availability of isotopically enriched starting materials.
Deuterium (²H) Labeling
Deuterium labeling is often the most accessible and cost-effective approach.
2.1.1. H/D Exchange:
Protons on heteroatoms, such as the amine group in AMPS, can be readily exchanged for deuterium by dissolving the compound in a deuterated solvent like D₂O.[11] This method is simple but is limited to exchangeable proton positions.
Experimental Protocol: H/D Exchange of the Amine Group
-
Dissolve 1.0 g of AMPS in 10 mL of D₂O (99.8 atom % D).
-
Stir the solution at ambient temperature for 12-24 hours to ensure complete exchange.
-
Remove the D₂O via lyophilization to obtain the deuterated product.
-
Confirm deuteration by ¹H NMR (disappearance of the NH₂ signal) and mass spectrometry (increase in molecular weight).
2.1.2. Reductive Deuteration:
For labeling at specific carbon positions, a synthetic approach is necessary. For example, α-deuterated primary amines can be synthesized via the reductive deuteration of oximes using D₂O as the deuterium source.[13]
Workflow: Synthesis of α-Deuterated AMPS Precursor
References
- 1. atamankimya.com [atamankimya.com]
- 2. 2-Acrylamido-2-methylpropane sulphonic acid (AMPS) - IRO Water Treatment [irowater.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) [irooildrilling.com]
- 5. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 8. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. itim-cj.ro [itim-cj.ro]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Molecular Structure and Application of 2-Amino-2-methylpropane-1-sulfonic acid-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6), a deuterated isotopologue of the widely used biological buffer and chemical intermediate, AMPS. We will elucidate the molecular structure of AMPS-d6 through an analysis of its spectroscopic properties. Furthermore, this document details the critical role of AMPS-d6 as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), a cornerstone technique in modern drug development. A detailed, field-proven protocol for its application is provided, underscoring the causality behind experimental choices to ensure robust and reproducible results.
Introduction
2-Amino-2-methylpropane-1-sulfonic acid (AMPS), the non-deuterated parent compound, is a structural analog of taurine and is utilized in a range of applications, from its role as a biological buffer in biochemical assays to a key monomer in the synthesis of polymers for various industries. Its zwitterionic nature, conferred by the presence of both a basic amino group and a strongly acidic sulfonic acid group, provides it with high water solubility and buffering capacity over a wide pH range.
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), yields AMPS-d6. This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a higher mass.[1][2] This subtle yet critical difference is the foundation of its utility in analytical chemistry, particularly in mass spectrometry-based quantification. In drug development and clinical research, precise quantification of analytes in complex biological matrices like blood or plasma is paramount. Deuterated internal standards are considered the gold standard for such analyses because they compensate for variability at virtually every stage of the analytical process, including sample extraction, injection volume, and matrix-induced ion suppression or enhancement in the mass spectrometer.[1][3][4]
This guide will delve into the definitive molecular structure of AMPS-d6 and provide a comprehensive framework for its application as an internal standard, enabling researchers to achieve higher precision and accuracy in their quantitative workflows.
Elucidation of Molecular Structure
Chemical Formula and Connectivity
The molecular formula for AMPS-d6 is C₄H₅D₆NO₃S. The structure consists of a propane backbone. The central carbon atom (C2) is tertiary and bonded to an amino group (-NH₂) and two deuterated methyl groups (-CD₃). The terminal carbon (C1) is bonded to a sulfonic acid group (-SO₃H).
The deuteration is specifically located on the two methyl groups attached to the C2 carbon. This placement is crucial as these hydrogens are not readily exchangeable, ensuring the isotopic label is stable under typical experimental conditions.[2]
Diagram: Molecular Structure of AMPS-d6
Caption: Chemical structure of this compound.
Spectroscopic Confirmation
The definitive structure of AMPS-d6 is confirmed through a combination of spectroscopic techniques.
1.2.1. Mass Spectrometry (MS)
Mass spectrometry is the primary technique to confirm the mass increase due to deuteration. The parent compound, AMPS, has a monoisotopic mass of approximately 153.046 g/mol .[5][6] With the substitution of six hydrogen atoms (mass ~1.008 Da) with six deuterium atoms (mass ~2.014 Da), the expected monoisotopic mass of AMPS-d6 increases by approximately 6.036 Da to ~159.082 g/mol .
In a typical high-resolution mass spectrum, this mass shift is clearly observed, confirming the incorporation of six deuterium atoms. Electrospray ionization (ESI) is a common technique used for such polar, non-volatile molecules.
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms that deuteration has occurred, ¹H (proton) NMR spectroscopy confirms where it has occurred. In the ¹H NMR spectrum of non-deuterated AMPS, a sharp singlet corresponding to the six protons of the two equivalent methyl groups would be observed. In the spectrum of AMPS-d6, this signal would be absent, or significantly diminished, providing unequivocal evidence that deuteration has occurred at the methyl positions. The remaining proton signals, corresponding to the -CH₂- (methylene) and -NH₂ (amino) groups, would still be present, although their chemical shifts might be slightly influenced by the solvent and local electronic environment. For instance, in a solvent like DMSO-d6, residual solvent peaks (around 2.50 ppm) and water peaks (around 3.3 ppm) are commonly observed and should be disregarded.[7]
Physicochemical Properties
The introduction of deuterium has a negligible effect on the macroscopic physicochemical properties of the molecule, such as solubility, pKa, and chromatographic behavior. This is a fundamental requirement for a good internal standard, as it must co-elute with the analyte of interest during chromatography.[4]
| Property | Value (AMPS) | Value (AMPS-d6) | Rationale for Similarity |
| Molecular Formula | C₄H₁₁NO₃S | C₄H₅D₆NO₃S | Isotopic substitution |
| Molecular Weight | ~153.20 g/mol [5][6] | ~159.24 g/mol | Addition of 6 neutrons |
| XLogP3 | -3.5[5][6] | ~ -3.5 | Polarity is unaffected by deuteration |
| Hydrogen Bond Donor Count | 2[6] | 2 | The -NH₂ and -OH groups are unchanged |
| Hydrogen Bond Acceptor Count | 4[6] | 4 | The N and O atoms are unchanged |
| Chromatographic Retention | Identical to Analyte | Identical to Analyte | Polarity and functional groups are identical, ensuring co-elution[4] |
Application in Research: The Gold Standard Internal Standard
The primary application of AMPS-d6 in research and drug development is as an internal standard (IS) for the quantification of AMPS using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3]
The Rationale for a Deuterated Internal Standard
An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.[4] AMPS-d6 fulfills these criteria perfectly:
-
Co-elution: It has the same chromatographic retention time as AMPS.[4] This ensures that both compounds experience the same matrix effects at the same time as they enter the mass spectrometer.
-
Identical Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, the recovery of AMPS-d6 will be the same as that of AMPS.[3]
-
Distinct Mass: It is easily differentiated from AMPS by the mass spectrometer due to its +6 Da mass difference.
By adding a known concentration of AMPS-d6 to every sample, standard, and quality control sample at the very beginning of the workflow, any sample-to-sample variation is normalized.[2] The final analyte concentration is calculated based on the ratio of the analyte peak area to the internal standard peak area, providing highly accurate and precise results.[8]
Experimental Protocol: Quantification of AMPS in Human Plasma
This protocol provides a robust method for the analysis of AMPS in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis.
3.2.1. Materials and Reagents
-
AMPS analytical standard
-
AMPS-d6 internal standard
-
Human Plasma (K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
3.2.2. Workflow
Diagram: LC-MS/MS Quantification Workflow
Caption: Standard workflow for sample analysis using a deuterated internal standard.
3.2.3. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of AMPS and AMPS-d6 in water.
-
From these, prepare a series of working solutions for the calibration curve and a separate working solution for the internal standard (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the AMPS-d6 internal standard working solution.
-
Causality: Adding the IS at this initial stage is critical. It ensures the IS experiences any and all potential sample loss during subsequent steps, just as the analyte does.[2]
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile.
-
Causality: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins. Using it cold enhances the precipitation efficiency.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Causality: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.
-
Carefully transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., one with polar endcapping).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient starting with high aqueous content to retain the very polar AMPS and AMPS-d6.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized by infusing the pure compounds.[9]
-
AMPS: Q1 (Precursor Ion) m/z 154.1 → Q3 (Product Ion) m/z [Fragment]
-
AMPS-d6: Q1 (Precursor Ion) m/z 160.1 → Q3 (Product Ion) m/z [Same Fragment]
-
-
Causality: The precursor ion is the protonated molecule [M+H]⁺. In the collision cell (Q2), this ion is fragmented. A specific, stable fragment ion is then monitored in Q3. This highly selective process (monitoring a specific precursor-to-product transition) drastically reduces chemical noise and enhances sensitivity. The fragment should be identical for both the analyte and IS as the deuterium is not on a part of the molecule that is lost during fragmentation.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the AMPS and AMPS-d6 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(AMPS) / Area(AMPS-d6).
-
Construct a calibration curve by plotting the PAR versus the known concentration for the calibration standards.
-
Determine the concentration of AMPS in unknown samples by interpolating their PAR values from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers requiring accurate quantification of its non-deuterated analogue. Its molecular structure, confirmed by mass spectrometry and NMR, features stable deuterium labeling on the gem-dimethyl groups. This isotopic labeling imparts a mass shift detectable by MS without altering the chemical and chromatographic properties of the molecule. This characteristic makes it the ideal internal standard for correcting analytical variability in LC-MS/MS workflows, thereby ensuring the generation of high-integrity, reproducible, and trustworthy data essential for advancing scientific research and drug development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to Commercial Sourcing and Quality Evaluation of 2-Amino-2-methylpropane-1-sulfonic acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds play a pivotal role in modern pharmaceutical research and development. The strategic replacement of hydrogen with deuterium atoms can significantly alter the pharmacokinetic properties of a drug molecule, often leading to improved metabolic stability and a more favorable therapeutic profile. 2-Amino-2-methylpropane-1-sulfonic acid-d6, a deuterated analog of AMPS (2-Amino-2-methylpropane-1-sulfonic acid), is a valuable building block and internal standard in the synthesis and analysis of novel therapeutic agents. This guide provides an in-depth overview of the commercial suppliers of this compound, key quality considerations, and recommended analytical procedures for its characterization.
Commercial Suppliers of this compound
A critical first step in utilizing this compound is identifying reliable commercial suppliers who can provide the compound with the necessary purity and isotopic enrichment. Our research has identified the following primary suppliers:
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| MedChemExpress (MCE) | HY-W720219S | Not Listed | C₄H₅D₆NO₃S | 159.24 | >98% |
| Toronto Research Chemicals (TRC) | A568302 | 1782293-94-6 | C₄H₅D₆NO₃S | 159.24 | Not Specified |
Note: While Santa Cruz Biotechnology (SCBT) is a known supplier of a variety of deuterated compounds, including the related 2-Amino-2-methylpropanol-d6, a specific product listing for this compound was not available at the time of this guide's compilation. Researchers are encouraged to inquire directly with SCBT for potential availability.
The Critical Role of the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is the most crucial document provided by a supplier, offering detailed information about the quality and purity of a specific batch of this compound. Researchers should meticulously review the CoA for the following key parameters:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this value indicates the percentage of the desired compound in the material, excluding any impurities or residual solvents.
-
Isotopic Enrichment: This is a measure of the percentage of deuterium atoms at the specified positions. It is a critical parameter for applications where the deuteration is intended to block metabolic pathways. High isotopic enrichment (ideally >98%) is essential for minimizing the presence of the non-deuterated isotopologue, which could interfere with experimental results. This is often determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Identity Confirmation: The CoA should provide evidence confirming the chemical structure of the compound. This is typically achieved through techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Experimental Protocols for Quality Verification
Upon receiving a shipment of this compound, it is prudent for researchers to perform in-house quality control to verify the supplier's claims. The following are generalized protocols for the characterization of this compound.
Protocol 1: Identity and Isotopic Enrichment Determination by NMR Spectroscopy
Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H-NMR Analysis:
-
Acquire a ¹H-NMR spectrum.
-
The absence or significant reduction of proton signals corresponding to the methyl groups (the sites of deuteration) compared to the non-deuterated standard is a primary indicator of successful deuteration.
-
The integration of any residual proton signals at the deuterated positions relative to a known internal standard or a non-deuterated portion of the molecule can be used to estimate the isotopic enrichment.
-
-
²H-NMR Analysis:
-
Acquire a ²H-NMR spectrum.
-
This technique directly observes the deuterium nuclei, providing a more direct confirmation of deuteration at the expected positions.
-
-
Data Interpretation: Compare the obtained spectra with those of a non-deuterated reference standard and the supplier's provided data to confirm the structure and assess the level of deuteration.
Protocol 2: Purity Assessment by LC-MS/MS
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water). Create a series of dilutions for calibration.
-
LC-MS/MS System:
-
Liquid Chromatography (LC): Employ a suitable reversed-phase column (e.g., C18) with a gradient elution profile using mobile phases such as water with formic acid and acetonitrile with formic acid. This will separate the analyte from potential impurities.
-
Mass Spectrometry (MS/MS): Utilize an electrospray ionization (ESI) source in positive ion mode. Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the parent ion of this compound and a characteristic fragment ion.
-
-
Data Analysis:
-
Generate a calibration curve from the diluted standards.
-
Quantify the purity of the sample by comparing its response to the calibration curve.
-
Analyze the chromatogram for the presence of any additional peaks, which would indicate impurities.
-
Logical Workflow for Supplier Selection and Compound Verification
The process of selecting a supplier and ensuring the quality of the procured this compound can be visualized as a logical workflow.
Caption: Workflow for selecting a supplier and verifying the quality of the deuterated compound.
Key Considerations in Drug Development
The use of deuterated compounds like this compound as internal standards is crucial for accurate bioanalytical assays in drug development.[1] These standards co-elute with the non-labeled analyte and exhibit similar ionization efficiency in mass spectrometry, allowing for precise quantification by correcting for variations in sample preparation and instrument response. The high isotopic purity of the internal standard is paramount to prevent cross-talk with the analyte signal.
Conclusion
Sourcing high-quality this compound is a critical step for researchers in the pharmaceutical industry. By carefully selecting suppliers, meticulously reviewing the Certificate of Analysis, and performing independent quality control, scientists can ensure the integrity of their starting materials and the reliability of their experimental data. The protocols and workflows outlined in this guide provide a framework for making informed decisions and maintaining the highest standards of scientific rigor.
References
A Senior Application Scientist's Guide to 2-Amino-2-methylpropane-1-sulfonic acid-d6: Safety, Handling, and Technical Considerations
This document provides an in-depth technical guide on the safe handling and use of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPSO-d6). As a deuterated analogue of a common biological buffer, its unique properties are valuable in specialized research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in metabolic studies. This guide is intended for researchers, scientists, and drug development professionals. The safety data herein is extrapolated from the non-deuterated parent compound, 2-Amino-2-methylpropane-1-sulfonic acid, and established best practices for handling deuterated reagents.
Compound Identification and Properties
This compound is a deuterated form of AMPSO where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling makes the compound "invisible" in ¹H NMR spectroscopy, which is crucial for eliminating solvent or buffer background signals that could obscure the signals of the analyte.[1]
Table 1: Physicochemical Properties of 2-Amino-2-methylpropane-1-sulfonic acid (Non-Deuterated Analogue)
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO₃S | [2][3] |
| Molecular Weight | 153.20 g/mol | [2][3] |
| CAS Number | 86311-35-5 | [2][3] |
| Appearance | White crystalline powder/solid | [4][5] |
| Solubility | Soluble in water | [6] |
| pKa | 9.0 (for similar AMPSO) | |
| Useful pH Range | 8.3 - 9.7 (for similar AMPSO) |
Note: The molecular weight of the d6 variant will be higher by approximately 6.048 g/mol due to the replacement of six protium atoms with deuterium.
Hazard Identification and GHS Classification
Expected GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation)[6]
-
Serious Eye Irritation: Category 2A/1 (Causes serious eye irritation/damage)[6][7]
-
Aquatic Hazard (Chronic): Category 3 (Harmful to aquatic life with long lasting effects)[6]
It is not classified as a carcinogen or mutagen. The primary hazards are associated with direct contact, leading to skin and severe eye irritation.
Caption: Expected GHS Pictograms for AMPSO-d6.
Safe Handling and Personal Protective Equipment (PPE)
The causality behind stringent handling protocols for AMPSO-d6 is twofold: protecting the researcher from the chemical's irritant properties and protecting the deuterated compound from isotopic dilution.
Engineering Controls
-
Ventilation: Handle the solid powder in a well-ventilated area. A chemical fume hood is recommended for weighing and preparing stock solutions to minimize inhalation of fine dust.
-
Inert Atmosphere: To prevent isotopic exchange with atmospheric moisture, handling under an inert atmosphere (e.g., dry nitrogen or argon) is best practice, especially for long-term storage or sensitive NMR experiments.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] The sulfonic acid functional group can cause serious, potentially irreversible, eye damage.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or pinholes before each use.[9]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[9]
Caption: Standard workflow for handling AMPSO-d6.
Deuterated Compound Specific Protocols
Deuterated compounds are hygroscopic and readily absorb moisture from the air and surfaces, which can lead to H-D exchange and compromise the isotopic purity of the material.[10] This is a critical consideration as it directly impacts the quality of experimental data.
Protocol: Preparation of a Moisture-Free NMR Sample
-
Glassware Preparation: Dry all glassware (NMR tubes, vials, pipettes) in an oven at ~150 °C for at least 24 hours and allow them to cool in a desiccator under vacuum or in a dry inert atmosphere.[10]
-
Inert Atmosphere Transfer: Transfer the AMPSO-d6 powder and the deuterated solvent inside a glove box or glove bag with a dry nitrogen or argon atmosphere.[10]
-
Solvent Conditioning: For highly sensitive experiments, rinse the dried NMR tube with a small amount of the deuterated solvent to be used. This exchanges any residual protons from moisture on the glass surface with deuterium.[10][11]
-
Sample Preparation: Prepare the sample by dissolving the weighed AMPSO-d6 in the deuterated solvent. Cap the NMR tube immediately.
-
Mixing: Use a vortex mixer to dissolve the sample. Avoid shaking, which can introduce contaminants from the cap.[10]
Emergency Procedures
Table 2: First-Aid Measures
| Exposure Route | Action | Rationale |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7] | Rapid and thorough irrigation is essential to remove the irritant and minimize damage to the cornea. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[12] | Removes the chemical irritant from the skin surface to prevent further irritation or absorption. |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][12] | Removes the individual from the source of exposure. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[9][12] | Dilutes the substance in the stomach. Vomiting is not induced to prevent aspiration. |
-
Fire Fighting: Use extinguishing media appropriate for the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9] Wear self-contained breathing apparatus (SCBA) as thermal decomposition can release irritating gases like nitrogen oxides (NOx) and sulfur oxides.[9][12]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic; store under an inert gas like nitrogen to protect from moisture and maintain isotopic purity.[6][8][12]
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains, as it is harmful to aquatic life.[6][13] Unused product may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[13]
Conclusion
While this compound is a low-toxicity compound, its irritant nature and hygroscopicity demand careful and informed handling. By adhering to the principles of hazard mitigation through engineering controls, appropriate PPE, and specialized protocols to maintain isotopic purity, researchers can safely and effectively utilize this valuable compound in their work. The integrity of your research depends not only on precise measurements but also on the foundational practices of laboratory safety and material integrity.
References
- 1. myuchem.com [myuchem.com]
- 2. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. arcopol.eu [arcopol.eu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. labinsights.nl [labinsights.nl]
- 9. fishersci.pt [fishersci.pt]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ukisotope.com [ukisotope.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
The Gold Standard in Quantitative Bioanalysis: Utilizing 2-Amino-2-methylpropane-1-sulfonic acid-d6 as an Internal Standard
Introduction: The Imperative for Precision in Quantitative Analysis
In the landscape of drug development, clinical diagnostics, and rigorous scientific research, the demand for analytical methods that are not only sensitive and specific but also exceptionally accurate and reproducible is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone technology for quantitative analysis due to its ability to discern and measure analytes with high fidelity, even in complex biological matrices. However, the analytical process is fraught with potential for variability, including inconsistencies in sample preparation, fluctuations in instrument performance, and the notorious "matrix effect," where co-eluting endogenous substances can suppress or enhance the analyte's signal.[1]
To navigate these challenges, the use of an internal standard (IS) is a well-established and indispensable practice.[2] An ideal internal standard co-elutes with the analyte of interest and experiences the same variations during sample processing and analysis. By using the ratio of the analyte signal to the internal standard signal for quantification, rather than the absolute analyte response, these variations can be effectively normalized.[1]
Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard.[1][3] These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their shared physicochemical properties ensure they behave almost identically throughout the analytical workflow.[4] This application note provides a comprehensive guide to the use of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6) as a SIL internal standard, complete with detailed protocols and expert insights.
The Rationale for AMPS-d6 as an Internal Standard: A Mechanistic Perspective
2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a sulfonic acid derivative that finds applications in various industrial and research contexts.[5] Its deuterated analog, AMPS-d6, serves as an exemplary internal standard for the quantitative analysis of AMPS and structurally related compounds. The six deuterium atoms in AMPS-d6 provide a significant mass shift, ensuring no isotopic crosstalk with the native analyte.[6]
The efficacy of AMPS-d6 as an internal standard is rooted in its ability to mimic the behavior of the unlabeled analyte at every stage of the analytical process:
-
Sample Preparation: During extraction, precipitation, or other clean-up steps, any loss of the analyte will be mirrored by a proportional loss of AMPS-d6. This is because their identical chemical structures lead to the same partitioning behavior and recovery rates.[7]
-
Chromatographic Separation: In reversed-phase or hydrophilic interaction liquid chromatography (HILIC), AMPS-d6 will co-elute with the native AMPS. While a slight retention time shift, known as the "deuterium isotope effect," can sometimes be observed, it is generally minimal and does not compromise the corrective power of the internal standard.
-
Mass Spectrometric Detection: Both AMPS and AMPS-d6 will experience the same degree of ion suppression or enhancement from matrix components.[8] This is arguably the most critical advantage of a SIL internal standard, as matrix effects are a primary source of variability and inaccuracy in LC-MS-based bioanalysis.[3]
By maintaining a constant concentration of AMPS-d6 across all samples, including calibrators, quality controls, and unknowns, the ratio of the analyte's peak area to the internal standard's peak area provides a normalized response that is directly proportional to the analyte's concentration.
Illustrative Workflow for Quantitative Analysis using a SIL Internal Standard
The following diagram outlines the typical workflow for a quantitative bioanalytical method employing a stable isotope-labeled internal standard like AMPS-d6.
Caption: Workflow for quantitative analysis using AMPS-d6 as a stable isotope-labeled internal standard.
Detailed Protocol for the Quantification of AMPS in Human Plasma
This protocol is an illustrative example and should be fully validated according to regulatory guidelines such as those from the FDA and EMA before implementation for clinical or regulated studies.[9] The methodology is adapted from established procedures for the analysis of similar small, polar molecules like taurine.[10][11][12][13][14]
Materials and Reagents
-
2-Amino-2-methylpropane-1-sulfonic acid (AMPS) reference standard (≥98% purity)
-
This compound (AMPS-d6) (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥99%)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
AMPS Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of AMPS reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
AMPS-d6 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of AMPS-d6 and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.
-
AMPS Working Standards: Prepare a series of working standard solutions by serially diluting the AMPS stock solution with 50:50 methanol/water to create calibration standards ranging from, for example, 10 ng/mL to 1000 ng/mL.
-
AMPS-d6 Working Internal Standard Solution (50 ng/mL): Dilute the AMPS-d6 stock solution with acetonitrile containing 0.1% formic acid to achieve a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation reagent.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
To 50 µL of blank human plasma, add 5 µL of the appropriate AMPS working standard solution. For QC and unknown samples, use 50 µL of the respective plasma sample.
-
Vortex each tube briefly.
-
Add 200 µL of the AMPS-d6 working internal standard solution (50 ng/mL in acetonitrile with 0.1% formic acid) to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar AMPS molecule.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0 min: 95% B
-
3.0 min: 50% B
-
3.1 min: 5% B
-
4.0 min: 5% B
-
4.1 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Analysis
-
Integrate the peak areas for both the analyte (AMPS) and the internal standard (AMPS-d6) for each injection.
-
Calculate the peak area ratio (PAR) of AMPS to AMPS-d6.
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the AMPS calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of AMPS in QC and unknown samples by interpolating their PAR values from the calibration curve.
Quantitative Data and Performance Characteristics
The following table summarizes the key mass spectrometric parameters and expected performance characteristics for a validated bioanalytical method using AMPS-d6.
| Parameter | Analyte (AMPS) | Internal Standard (AMPS-d6) |
| Chemical Formula | C₄H₁₁NO₃S[15] | C₄H₅D₆NO₃S |
| Molecular Weight | 153.20 g/mol [15] | 159.24 g/mol |
| Precursor Ion (m/z) | 154.1 | 160.1 |
| Product Ion (m/z) | 136.1 | 142.1 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Linearity (r²) | >0.99 | N/A |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL | N/A |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | N/A |
| Precision (%CV) | <15% (<20% at LLOQ) | N/A |
Conclusion: Ensuring Data Integrity with AMPS-d6
The use of a stable isotope-labeled internal standard is a critical component of any robust quantitative LC-MS/MS method.[16] this compound provides the ideal characteristics for an internal standard when analyzing its unlabeled counterpart or structurally similar analytes. By co-eluting and exhibiting identical behavior during sample preparation and analysis, AMPS-d6 effectively compensates for a wide range of analytical variabilities, most notably matrix effects. The detailed protocol provided herein serves as a comprehensive starting point for researchers and drug development professionals to develop and validate high-quality, reliable bioanalytical methods. Adherence to these principles and rigorous method validation will ultimately ensure the generation of accurate and defensible data, which is the bedrock of sound scientific research and regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Page loading... [guidechem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative determination of taurine and related biomarkers in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. The Advanced Analytical Method Through the Quantitative Comparative Study of Taurine in Feed Using LC-MS/MS [accesson.kr]
- 13. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. biopharmaservices.com [biopharmaservices.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of AMPS Utilizing AMPS-d6 as an Internal Standard
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) in biological matrices. The protocol leverages the stable isotope-labeled internal standard, AMPS-d6, to correct for matrix effects and variations during sample processing, ensuring high-quality data suitable for pharmacokinetic studies, environmental monitoring, and other research applications. This guide provides a step-by-step protocol, from sample preparation to data analysis, and discusses the critical scientific principles underpinning the methodology, in accordance with international bioanalytical method validation guidelines.
Introduction: The Rationale for Stable Isotope Dilution in AMPS Quantification
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a versatile sulfonic acid monomer used in a wide array of industrial applications, including the synthesis of polymers for wastewater treatment, textiles, and personal care products. Its potential for human exposure and environmental presence necessitates sensitive and reliable analytical methods for its quantification in complex biological and environmental samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity. However, the accuracy and precision of LC-MS/MS measurements can be compromised by several factors, including sample loss during preparation, variability in injection volume, and matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components.
To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach. An ideal SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the entire analytical process. AMPS-d6, in which six hydrogen atoms are replaced with deuterium, is an excellent internal standard for AMPS quantification. It co-elutes with the native analyte, experiencing the same degree of matrix effects and extraction recovery, thereby providing a reliable means for normalization and ensuring the integrity of the quantitative data.
Foundational Principles: Why AMPS-d6 is the Gold Standard
The core principle behind using AMPS-d6 is isotopic dilution analysis. A known amount of the deuterated standard is added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. Since the mass spectrometer can differentiate between the analyte (AMPS) and the internal standard (AMPS-d6) based on their mass-to-charge ratio (m/z), the ratio of their peak areas is used for quantification. This ratio remains constant even if sample is lost during processing or if ionization is suppressed or enhanced, leading to highly accurate and precise results.
Key Advantages of Using AMPS-d6:
-
Correction for Matrix Effects: Co-elution of AMPS and AMPS-d6 ensures they experience identical ion suppression or enhancement.
-
Compensation for Sample Loss: Any loss of analyte during sample preparation steps is mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: Normalization to the internal standard corrects for variations in injection volume and instrument response.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.
Experimental Design and Protocols
This section outlines a detailed, step-by-step methodology for the quantitative analysis of AMPS in human plasma. The principles can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
-
Analytes: 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS, ≥99% purity) and 2-Acrylamido-2-methyl-1-propanesulfonic acid-d6 (AMPS-d6, isotopic purity ≥98%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Blank human plasma, free of AMPS.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMPS and AMPS-d6 in methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare intermediate stocks at various concentrations.
-
Calibration Standard Working Solutions: Spike blank human plasma with the appropriate AMPS intermediate stock solutions to create a calibration curve ranging from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ).
Application Note: 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPSO-d6) as a High-Performance Buffer for NMR Spectroscopy
Abstract:
This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPSO-d6) as a biological buffer in Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the physicochemical properties of AMPSO-d6, the rationale for employing a deuterated buffer system, and step-by-step instructions for the preparation of NMR samples. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their NMR data through precise pH control while minimizing spectral interference.
Introduction: The Critical Role of pH and Isotopic Labeling in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of molecules in solution. The chemical shifts of NMR-active nuclei are highly sensitive to their local electronic environment, which is, in turn, influenced by factors such as pH. Maintaining a stable and precise pH is paramount for the reproducibility and accuracy of NMR experiments, particularly when studying pH-sensitive biological macromolecules like proteins and nucleic acids, or pH-labile small molecules.
In proton (¹H) NMR, the large signal arising from non-deuterated solvents and buffer components can overwhelm the signals from the analyte, especially at low concentrations.[1] The use of deuterated solvents is a standard practice to mitigate this issue.[2][3] Extending this principle to the buffer components themselves offers a significant advantage in further reducing background signals and improving spectral quality.[4][5]
AMPSO, a zwitterionic sulfonic acid buffer, is well-suited for biological studies due to its chemical stability and pKa in the physiological range. Its deuterated analogue, AMPSO-d6, provides the benefits of pH control without introducing interfering proton signals, making it an excellent choice for demanding NMR applications.
Physicochemical Properties of AMPSO-d6
AMPSO is a "Good's" buffer, characterized by its zwitterionic nature which provides good buffering capacity over a range of ionic strengths.[6] The deuteration of the six protons on the dimethyl groups of AMPSO results in AMPSO-d6. This isotopic substitution has a negligible effect on the macroscopic properties of the buffer, such as its pKa and buffering range.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₄H₅D₆NO₃S | Inferred from[7][8] |
| Molecular Weight | ~159.24 g/mol | Inferred from[7][8] |
| pKa (25 °C) | ~9.0 | [6] |
| Useful pH Range | 8.3 – 9.7 | [6][9][10] |
| Appearance | White crystalline powder | [6] |
Advantages of AMPSO-d6 in NMR Spectroscopy
The use of AMPSO-d6 as a buffer in NMR sample preparation offers several key advantages:
-
Reduced Spectral Interference: The primary benefit is the significant reduction of buffer-derived signals in ¹H NMR spectra.[1][4] This is particularly crucial for studies involving low-concentration samples or for observing subtle spectral features that might otherwise be obscured.
-
Improved Water Suppression: By minimizing the number of exchangeable protons from the buffer, the efficiency of water suppression techniques can be enhanced, leading to a flatter baseline and clearer spectra.[4]
-
Chemical Stability: As a sulfonic acid derivative, AMPSO is chemically robust and less likely to participate in unwanted side reactions with the analyte compared to amine-based buffers like Tris.
-
Biological Compatibility: AMPSO is a well-established biological buffer and is generally considered to be non-toxic and non-inhibitory to most enzymatic systems.
Experimental Protocols
Preparation of a 1 M AMPSO-d6 Stock Solution
-
Weighing: Accurately weigh the desired amount of AMPSO-d6 powder. For example, to prepare 10 mL of a 1 M stock solution, weigh out approximately 1.5924 g of AMPSO-d6.
-
Dissolution: Dissolve the AMPSO-d6 powder in high-purity D₂O in a volumetric flask. For a 10 mL stock, use approximately 8 mL of D₂O initially.
-
pH Adjustment: Adjust the pD of the solution to the desired value using a concentrated solution of a deuterated acid (e.g., DCl) or a deuterated base (e.g., NaOD). It is important to use deuterated reagents to maintain the isotopic purity of the buffer. Note that the pH meter reading in D₂O (pD) can be corrected using the formula: pD = pH_reading + 0.4.[3]
-
Final Volume Adjustment: Once the desired pD is achieved, bring the solution to the final volume with D₂O.
-
Storage: Store the stock solution at room temperature in a well-sealed container to prevent contamination and isotopic dilution from atmospheric moisture.[11]
Preparation of an NMR Sample with AMPSO-d6 Buffer
This protocol provides a general guideline for preparing a protein sample for NMR analysis. The final concentrations of the protein and buffer should be optimized for the specific experiment.
-
Analyte Preparation: Prepare a concentrated stock solution of the analyte (e.g., protein) in a suitable solvent. If possible, the final purification step should be performed in a buffer containing D₂O to facilitate solvent exchange.
-
Buffer Dilution: From the 1 M AMPSO-d6 stock solution, prepare a working buffer solution at the desired final concentration (typically 20-50 mM for NMR samples) in D₂O.
-
Addition of Internal Standard: Add an internal standard for chemical shift referencing, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a deuterated analogue, to the working buffer.
-
Sample Formulation: In an NMR tube, combine the analyte stock solution with the AMPSO-d6 working buffer to achieve the desired final concentrations.
-
Homogenization: Gently mix the sample to ensure homogeneity. Avoid vigorous vortexing, which can denature proteins.
-
Final pD Check: If necessary, the pD of the final NMR sample can be checked using a pH microelectrode and corrected as described in section 4.1.
Experimental Workflow Diagram
The following diagram illustrates the key steps in preparing an NMR sample using AMPSO-d6 buffer.
Caption: Workflow for NMR sample preparation with AMPSO-d6.
Troubleshooting and Considerations
-
Buffer-Analyte Interactions: While AMPSO is generally non-reactive, it is always advisable to screen for any potential interactions with the analyte that may cause spectral changes or precipitation.
-
Ionic Strength: The ionic strength of the buffer can influence the chemical shifts and stability of the analyte. The zwitterionic nature of AMPSO helps in maintaining a relatively constant ionic strength upon pH changes, but this should be a consideration in experimental design.
-
Temperature Effects: The pKa of AMPSO is temperature-dependent. For experiments conducted at temperatures other than 25 °C, the buffer's pD should be adjusted at the experimental temperature.
Conclusion
AMPSO-d6 is a valuable tool for researchers requiring precise pH control in their NMR experiments with minimal spectral interference. The use of this deuterated buffer can lead to higher quality spectra and more reliable data, particularly in demanding applications such as structural biology, metabolomics, and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of AMPSO-d6 in your NMR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. You are being redirected... [bio-world.com]
- 10. AMPSO - Products - Hopax Fine Chemicals [hopaxfc.com]
- 11. benchchem.com [benchchem.com]
Method Development and Validation for Targeted Metabolite Quantification by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of small molecule metabolites in complex biological matrices. We will explore the entire workflow, from initial method development and sample preparation to a full analytical validation according to established principles. Central to this methodology is the use of a stable isotope-labeled internal standard (SIL-IS), exemplified here by AMPS-d6, to ensure the highest levels of accuracy and precision. The principles and protocols detailed herein are designed to be broadly applicable for researchers in metabolomics, clinical diagnostics, and pharmaceutical development.
Introduction: The Pursuit of Quantitative Accuracy in Metabolomics
Metabolomics, the comprehensive study of small molecules in a biological system, provides a direct functional readout of a cell's physiological state.[1][2] Accurate and precise quantification of these metabolites is crucial for discovering disease biomarkers, understanding pathological mechanisms, and assessing drug efficacy and toxicity.[1] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preeminent analytical platform in metabolomics due to its exceptional sensitivity, selectivity, and versatility.[3][4]
However, the journey from a biological sample to a reliable quantitative result is fraught with potential variability. Sample preparation steps, such as extraction, can have inconsistent yields.[5] Furthermore, complex biological matrices (e.g., plasma, urine) can cause "matrix effects," where co-eluting endogenous substances suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[5]
To overcome these challenges, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS is a stable isotope-labeled (SIL) version of the analyte of interest. A SIL-IS, such as a deuterated compound, is chemically and physically almost identical to the analyte. It co-elutes during chromatography and experiences nearly identical extraction recovery and matrix effects.[6] Because it differs in mass, the mass spectrometer can distinguish it from the analyte. By measuring the ratio of the analyte's signal to the IS signal, variations are normalized, leading to highly accurate and precise quantification.[7][8] This guide will use the analyte/SIL-IS pair of AMPS and AMPS-d6 as a practical example to illustrate these core principles.
Part 1: Strategic Method Development
A successful quantitative method is built on a logical and systematic development process. This phase involves optimizing mass spectrometry, chromatography, and sample preparation to achieve the desired sensitivity, selectivity, and robustness.
Mass Spectrometry Tuning and Optimization
The first step is to establish the optimal mass spectrometer parameters for detecting both the analyte (e.g., AMPS) and its internal standard (e.g., AMPS-d6). This is typically performed by direct infusion of a dilute solution of each compound into the mass spectrometer.
-
Objective: To determine the precursor ion (the mass of the intact molecule, [M+H]⁺ or [M-H]⁻) and the most stable, high-intensity product ion generated after fragmentation. This pair of mass-to-charge ratios (m/z) constitutes a "transition" for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Process:
-
Infuse a ~1 µg/mL solution of the analyte into the mass spectrometer.
-
Perform a full scan to identify the precursor ion.
-
Select the precursor ion and perform a product ion scan by fragmenting it in the collision cell at various collision energies.
-
Identify the most abundant and stable product ion.
-
Repeat this process for the SIL-IS. The precursor ion will be heavier by the number of incorporated isotopes (e.g., +6 Da for AMPS-d6), but the product ion may or may not retain the isotopic label, depending on the fragmentation pattern.
-
-
Causality: Optimizing these parameters maximizes the signal-to-noise ratio, which directly determines the sensitivity and the Lower Limit of Quantification (LLOQ) of the assay.
Chromatographic Method Development
The goal of chromatography is to separate the analyte from other components in the sample matrix to minimize interference and matrix effects.[2]
-
Column Selection: The choice of column chemistry is dictated by the analyte's polarity.
-
Mobile Phase Optimization:
-
Solvents: Typically a mixture of water (A) and an organic solvent like acetonitrile or methanol (B).
-
Additives: Small amounts of an acid (e.g., 0.1% formic acid) or base (e.g., ammonium hydroxide) are added to the mobile phase to control the ionization state of the analyte and improve peak shape and ionization efficiency in the MS source. For basic compounds, an acidic mobile phase enhances protonation for positive ion mode analysis.
-
-
Gradient Elution: A gradient, where the percentage of the organic solvent is increased over time, is generally used in metabolomics to separate compounds with a range of polarities and to ensure that late-eluting, non-polar matrix components are washed from the column.[2]
Sample Preparation Protocol Development
Sample preparation is critical for removing interferences that can compromise the analysis and damage the instrument.[10] The key objective is to efficiently extract the metabolites while removing larger molecules like proteins and phospholipids.[10]
-
Protein Precipitation (PPT): The simplest and most common method. An organic solvent (e.g., acetonitrile or methanol) is added to the sample (e.g., plasma), causing proteins to denature and precipitate.[10] It is fast and non-selective.
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether).[10] It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[10] It yields the cleanest extracts but is the most time-consuming and expensive to develop.
Crucial Insight: The internal standard (AMPS-d6) must be added at the very beginning of the sample preparation process.[6] Spiking it into the sample before any extraction or precipitation step ensures that it experiences the same potential losses as the analyte, thereby providing accurate correction.
Workflow for Metabolite Quantification
Caption: Overall workflow from sample receipt to final data reporting.
Part 2: Detailed Experimental Protocols
The following protocols provide a practical, step-by-step guide for implementing the developed method.
Protocol 2.1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of AMPS and AMPS-d6 reference standards into separate volumetric flasks. Dissolve in an appropriate solvent (e.g., methanol or water) to create 1 mg/mL stock solutions. Store at -20°C or below.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the AMPS stock solution in 50:50 methanol:water.
-
Internal Standard Working Solution (ISWS): Dilute the AMPS-d6 primary stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water. This solution will be used to spike all samples.
Protocol 2.2: Sample Preparation via Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of the appropriate matrix (e.g., plasma) into each tube. For calibration standards, use a blank matrix.
-
Add 10 µL of the appropriate AMPS working standard solution to the calibration curve tubes. For QCs and unknowns, add 10 µL of 50:50 methanol:water.
-
Add Internal Standard: To ALL tubes (standards, QCs, and unknowns), add 200 µL of the ISWS in cold acetonitrile. The cold acetonitrile serves as both the protein precipitation agent and the vehicle for the IS.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant (~250 µL) to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
Protocol 2.3: LC-MS/MS Instrument Parameters
The following table provides an example set of parameters. These must be optimized for the specific instrument and analyte.
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Good retention for a wide range of metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 5 minutes | Separates analytes from matrix components. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Common and effective for many small molecule metabolites. |
| MRM Transition (AMPS) | e.g., m/z 208.1 → 114.2 | Precursor → Product ion transition specific to the analyte. (Hypothetical values) |
| MRM Transition (AMPS-d6) | e.g., m/z 214.1 → 114.2 | Precursor → Product ion transition specific to the IS. (Hypothetical values) |
| Source Temp. | 500 °C | Optimizes desolvation of mobile phase droplets. |
Part 3: Rigorous Method Validation
Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose.[11] It is a mandatory step for any quantitative assay used in regulated studies.[12][13][14]
The Role of the Internal Standard in Validation
Caption: The IS normalizes for variability throughout the analytical process.
Validation Parameters and Acceptance Criteria
The following parameters must be assessed:
| Parameter | Experiment | Typical Acceptance Criteria |
| Selectivity | Analyze at least 6 unique blank matrix samples. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS. |
| Linearity | Analyze a calibration curve with at least 6 non-zero points over the expected concentration range. | R² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples (Low, Mid, High) in replicate (n=5) across multiple days (3 separate runs). | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤ 15%. |
| LLOQ | The lowest point on the calibration curve. | Must meet accuracy (±20%) and precision (≤20%) criteria. Signal-to-noise ratio should be ≥ 10. |
| Matrix Effect | Compare analyte response in post-extraction spiked matrix to response in a clean solvent. | The IS-normalized matrix factor should be consistent across different matrix lots (CV ≤ 15%). |
| Recovery | Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix. | Recovery should be consistent and reproducible, although it does not need to be 100% due to IS correction. |
| Stability | Analyze QC samples after various storage conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |
Method Validation Workflow
Caption: A sequential workflow for conducting analytical method validation.
Conclusion
The development of a robust and reliable LC-MS/MS method for metabolite quantification is a systematic process that hinges on careful optimization of all analytical stages. The cornerstone of achieving high-quality quantitative data is the correct use of a stable isotope-labeled internal standard. By following the strategic development protocols and rigorous validation experiments outlined in this guide, researchers can establish methods that are fit-for-purpose, providing accurate and reproducible data essential for advancing scientific discovery and drug development.
References
- 1. Liquid Chromatography-Mass Spectrometry for Clinical Metabolomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 4. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. organomation.com [organomation.com]
- 11. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anis.au.dk [anis.au.dk]
- 13. researchgate.net [researchgate.net]
- 14. Method validation strategies involved in non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Amino-2-methylpropane-1-sulfonic acid-d6 in Modern Pharmacokinetic Studies
Preamble: The Imperative for Precision in Pharmacokinetics
In the landscape of drug discovery and development, pharmacokinetic (PK) studies are the bedrock upon which decisions of safety and efficacy are built.[1] These studies—charting the journey of a drug through absorption, distribution, metabolism, and excretion (ADME)—demand the highest level of analytical precision.[2] The accuracy of quantifying a drug candidate in complex biological matrices like blood plasma is not a trivial pursuit; it directly influences dose selection, regulatory approval, and ultimately, patient outcomes.[3]
The gold standard for this quantitative challenge is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[2] However, the very complexity of biological samples introduces significant analytical variability. Matrix effects, where endogenous components suppress or enhance the ionization of the target analyte, along with inconsistencies in sample preparation and instrument drift, can undermine the integrity of the data.[2][4]
To counteract these challenges, the use of a stable isotope-labeled (SIL) internal standard (IS) is not just a recommendation but a necessity for robust bioanalysis.[5][6] This guide provides an in-depth exploration of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6) , a deuterated internal standard, and outlines detailed protocols for its application in pharmacokinetic studies, ensuring data of the highest quality and reliability.[2]
Section 1: AMPS-d6 as a High-Fidelity Internal Standard
An ideal internal standard is a chemical doppelgänger of the analyte. It should share near-identical physicochemical properties, ensuring it behaves consistently during extraction, chromatography, and ionization, yet be distinguishable by the mass spectrometer.[2][7] Deuterated standards like AMPS-d6 fulfill this role exceptionally well.[5][8]
Physicochemical Properties of AMPS and its Deuterated Analog
| Property | 2-Amino-2-methylpropane-1-sulfonic acid (Analyte) | This compound (Internal Standard) | Significance for PK Studies |
| Molecular Formula | C4H11NO3S[9] | C4H5D6NO3S | The +6 Da mass shift provides a clear distinction in the mass spectrometer. |
| Molecular Weight | 153.20 g/mol [10] | 159.24 g/mol | Allows for unique MRM transitions, preventing crosstalk. |
| Polarity (XLogP3) | -3.5[10] | Approx. -3.5 | Ensures co-extraction and co-elution from biological matrices. |
| Key Functionality | Sulfonic Acid, Primary Amine[9] | Sulfonic Acid, Primary Amine | Identical functional groups lead to the same ionization efficiency and fragmentation behavior.[11] |
The Core Principle: Mitigating Variability
The strategic value of AMPS-d6 lies in its ability to normalize analytical variability.[11] Added at a precise concentration to every sample—calibrators, quality controls (QCs), and unknowns—at the very beginning of the sample preparation process, it experiences the same procedural losses and matrix-induced ionization fluctuations as the non-labeled analyte.[4]
Because the mass spectrometer measures the ratio of the analyte's peak area to the internal standard's peak area, any variation that affects both compounds equally is effectively cancelled out.[2][7] This ratiometric approach is the cornerstone of generating accurate and precise concentration data, a principle essential for regulatory-grade bioanalysis.[4]
Section 2: Bioanalytical Method Development & Validation
A robust bioanalytical method is the engine of a successful PK study. The following protocols are designed for the quantification of 2-Amino-2-methylpropane-1-sulfonic acid (AMPS) in human plasma using AMPS-d6 as the internal standard.
Protocol 2.1: Plasma Sample Preparation via Protein Precipitation
For a small, highly polar molecule like AMPS, protein precipitation (PPT) is a fast, efficient, and cost-effective method for sample cleanup.[12] It involves adding a water-miscible organic solvent to denature and precipitate abundant plasma proteins like albumin, which would otherwise interfere with the analysis.[13] Acetonitrile is often preferred as it typically yields cleaner extracts than methanol.[12]
Step-by-Step Methodology:
-
Thawing: Thaw frozen human plasma samples and quality control (QC) samples on ice to maintain stability.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of AMPS-d6 working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each tube. This IS solution should be added to all samples, including calibration standards and blanks (except double blank).
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.[13] The acid helps to improve the precipitation efficiency.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins.[13]
-
Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.[13]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a new 96-well plate or autosampler vial, being careful not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (e.g., 95% acetonitrile with 10 mM ammonium formate). This step helps to concentrate the analyte and ensures the sample solvent is compatible with the initial chromatographic conditions, improving peak shape.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2.2: LC-MS/MS Instrumentation and Parameter Optimization
Given the high polarity of AMPS, traditional reversed-phase (RP) chromatography is unsuitable as it provides little to no retention.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for separating such polar compounds.[15] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[16]
Example LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | UHPLC offers higher resolution and faster run times. |
| Column | BEH Amide Column (e.g., 2.1 x 100 mm, 1.7 µm) | Amide-bonded phases provide excellent retention and peak shape for polar, acidic compounds like AMPS.[14] |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v) | High organic content is necessary for HILIC retention. Ammonium formate is a volatile buffer compatible with MS. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v) | Increasing the aqueous content elutes the polar analytes. |
| Gradient | 0-1 min (95% A), 1-5 min (95% to 50% A), 5-6 min (50% A), 6-6.1 min (50% to 95% A), 6.1-8 min (95% A) | A gradient elution ensures sharp peaks and separation from other matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for quantitative Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | The sulfonic acid group is readily deprotonated, making negative mode highly sensitive.[17][18] |
| MRM Transitions | AMPS (Analyte): Q1 152.0 -> Q3 80.0 ([M-H]⁻ -> SO₃⁻) AMPS-d6 (IS): Q1 158.0 -> Q3 80.0 ([M-H]⁻ -> SO₃⁻) | The loss of the sulfonate group (SO₃) is a characteristic and stable fragmentation for sulfonic acids.[17][19] |
| Source Temp. | 150°C[19] | Optimized for stable spray and desolvation. |
| Desolvation Temp. | 550°C[17] | Optimized for efficient removal of solvent. |
Protocol 2.3: Method Validation According to Regulatory Standards
Before analyzing study samples, the bioanalytical method must be rigorously validated to demonstrate its suitability.[20] This validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[21][22][23]
Key Validation Parameters & Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Assays) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Calibration Curve | Demonstrate the relationship between concentration and response. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Measured at LLOQ, Low, Medium, and High QC levels. Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of the biological matrix on analyte ionization. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Not strictly required by EMA but good practice. Should be consistent and precise. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples should be within ±15% of nominal (comparison to freshly prepared samples). |
Section 3: Application in a Preclinical Pharmacokinetic Study
Once validated, the method can be applied to analyze samples from a PK study.[22]
Data Interpretation: The output from the LC-MS/MS is a chromatogram showing the peak areas for the analyte (AMPS) and the internal standard (AMPS-d6). A calibration curve is constructed by plotting the peak area ratio (AMPS/AMPS-d6) against the known concentrations of the calibration standards. The concentrations of the unknown study samples are then calculated by interpolating their measured peak area ratios from this curve.[7] The resulting concentration-time data is used to calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (T½).[1]
Conclusion: The Foundational Role of a Quality Internal Standard
In the rigorous field of pharmacokinetic analysis, the integrity of the final data is only as strong as the weakest link in the analytical chain. The use of a high-purity, stable isotope-labeled internal standard like This compound is not merely a technical choice but a fundamental requirement for producing defensible, regulatory-compliant data.[11] By effectively normalizing variability from sample preparation and instrumental analysis, AMPS-d6 ensures that the measured concentrations accurately reflect the in-vivo reality, providing drug development professionals with the high-confidence data needed to make critical decisions.[2][3]
References
- 1. admescope.com [admescope.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. texilajournal.com [texilajournal.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. waters.com [waters.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Introduction: The Imperative for Precision in Bioanalysis
An In-Depth Guide to the Quantitative Analysis of Amphetamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
In the realms of clinical diagnostics, forensic toxicology, and pharmaceutical development, the ability to accurately and reliably quantify small molecules in complex biological matrices is of paramount importance. Amphetamine, a potent central nervous system stimulant, is a frequent target of such analysis due to its therapeutic use in treating ADHD and narcolepsy, as well as its potential for abuse. The accurate measurement of its concentration in biological fluids like plasma is critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic investigations.
However, quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is not without its challenges. The most significant of these is the "matrix effect," where co-eluting endogenous components from the biological sample, such as phospholipids and salts, interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2][3][4] This interference can lead to unpredictable signal suppression or enhancement, severely compromising the accuracy and reproducibility of the results.[5][6]
To overcome these hurdles, the gold standard in quantitative mass spectrometry is the application of Stable Isotope Dilution Mass Spectrometry (SID-MS).[7][8][9] This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). The ideal internal standard is a deuterated analogue of the analyte—in this case, deuterated amphetamine (e.g., Amphetamine-d5).[10][11]
A deuterated internal standard is chemically and physically almost identical to the analyte.[12][13] Consequently, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects.[14] By adding a known concentration of the deuterated IS to every sample, calibrator, and quality control at the very beginning of the sample preparation process, any experimental variability is nullified.[12][15] The mass spectrometer can distinguish between the analyte and the heavier deuterated IS. Therefore, the ratio of the analyte's peak area to the IS's peak area provides a highly accurate and precise measure of the analyte's concentration, regardless of sample loss or matrix-induced signal fluctuation.[16]
This application note provides a comprehensive, step-by-step protocol for the robust quantitation of amphetamine in human plasma using a deuterated internal standard and LC-MS/MS, grounded in the principles of authoritative bioanalytical method validation guidelines.[17][18]
Visualizing the Workflow: From Sample to Result
The entire analytical process can be visualized as a systematic workflow designed to ensure precision and accuracy at every stage.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Experimental Protocol
This protocol is designed for researchers and scientists familiar with standard laboratory procedures and the operation of LC-MS/MS instrumentation.
Materials and Reagents
-
Analytes and Standards:
-
Amphetamine certified reference material (CRM) (e.g., 1.0 mg/mL in methanol).
-
Amphetamine-d5 (deuterium on the side chain) CRM (e.g., 100 µg/mL in methanol).
-
-
Solvents and Chemicals:
-
LC-MS grade Methanol.
-
LC-MS grade Acetonitrile.
-
LC-MS grade Water.
-
Formic Acid (≥98%).
-
-
Biological Matrix:
-
Drug-free, pooled human plasma (with K2EDTA as anticoagulant).
-
-
Labware and Equipment:
Preparation of Solutions
-
Primary Stock Solutions (if starting from powder): Prepare 1 mg/mL stock solutions of Amphetamine and Amphetamine-d5 in methanol.
-
Working Standard Solution (Analyte): Prepare a 10 µg/mL working solution of Amphetamine by diluting the primary stock solution with 50:50 Methanol:Water.
-
Working Internal Standard Solution (IS): Prepare a 100 ng/mL working solution of Amphetamine-d5 by diluting its stock solution with 50:50 Methanol:Water. The concentration of the IS should be chosen to yield a robust signal in the middle of the detector's linear range.
Preparation of Calibration Standards and Quality Controls (QCs)
Prepare calibration standards and QCs by spiking the working standard solution into drug-free human plasma.
| Standard Level | Concentration (ng/mL) | Volume of 10 µg/mL Amphetamine Stock (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 1000 |
| LLOQ (Cal 1) | 1 | 0.1 | 999.9 |
| Cal 2 | 2.5 | 0.25 | 999.75 |
| Cal 3 | 10 | 1.0 | 999.0 |
| Cal 4 | 50 | 5.0 | 995.0 |
| Cal 5 | 100 | 10.0 | 990.0 |
| Cal 6 | 250 | 25.0 | 975.0 |
| ULOQ (Cal 7) | 500 | 50.0 | 950.0 |
| LQC | 3 | 0.3 | 999.7 |
| MQC | 75 | 7.5 | 992.5 |
| HQC | 400 | 40.0 | 960.0 |
| Table 1: Preparation of Calibration Curve and Quality Control Samples. |
Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[21][22]
-
Aliquot Samples: Pipette 50 µL of each calibrator, QC, or unknown plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 25 µL of the 100 ng/mL Amphetamine-d5 working IS solution to every tube (except for "double blank" samples used to check for interference). This is the most critical step for ensuring the principle of isotope dilution is correctly applied.[15]
-
Precipitate Proteins: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to each tube. The acidic acetonitrile serves to denature and precipitate plasma proteins efficiently.
-
Mix: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate. Be careful not to disturb the protein pellet.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrument Parameters
These parameters serve as a starting point and should be optimized for the specific instrument used.[19]
-
UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B (Re-equilibration)
-
-
-
Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions (to be optimized):
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Amphetamine | 136.1 | 119.1 (Quantifier) | 100 | 10 |
| 136.1 | 91.1 (Qualifier) | 100 | 15 | |
| Amphetamine-d5 | 141.1 | 124.1 (Quantifier) | 100 | 10 |
| Table 2: Example MRM Transitions for Amphetamine and its Deuterated Internal Standard. |
Method Validation and Performance
A bioanalytical method must be validated to demonstrate its reliability, following guidelines from regulatory bodies like the FDA.[17][23]
The Power of Deuterated Standards in Mitigating Matrix Effects
The primary advantage of a deuterated internal standard is its ability to compensate for matrix effects.[6] The following diagram illustrates this principle.
Caption: How a deuterated IS compensates for matrix-induced signal suppression.
Performance Characteristics
The following table summarizes the expected performance of a validated method.
| Validation Parameter | Acceptance Criteria (FDA Guideline) | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | 95 - 105% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Factor | CV of IS-normalized matrix factor ≤ 15% | < 8% |
| Table 3: Summary of Typical Method Validation Results. |
Conclusion
The use of a deuterated internal standard is an indispensable strategy for the accurate and precise quantitation of small molecules like amphetamine in complex biological matrices.[12] This SID-MS approach effectively mitigates variability arising from sample preparation and matrix effects, ensuring the generation of high-quality, reliable data that meets stringent regulatory standards.[1][17] The detailed protocol and validation framework presented here provide a robust foundation for researchers, scientists, and drug development professionals to implement this gold-standard technique in their own laboratories.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. imreblank.ch [imreblank.ch]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. fda.gov [fda.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. Quantitation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. [Sample preparation and bioanalysis in mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gcms.cz [gcms.cz]
- 23. hhs.gov [hhs.gov]
Preparation of stock solutions of 2-Amino-2-methylpropane-1-sulfonic acid-d6
Application Note & Protocol
Topic: Preparation, Handling, and Validation of Stock Solutions of 2-Amino-2-methylpropane-1-sulfonic acid-d6 for Quantitative Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of a Stable Internal Standard
In the field of quantitative mass spectrometry, particularly in regulated bioanalysis supporting drug development, the accuracy of results is fundamentally dependent on the quality of the internal standard (IS). This compound (AMPSO-d6) is a stable isotope-labeled (SIL) analogue of the endogenous compound AMPSO. Its structure, featuring a sulfonic acid and a tertiary amine, makes it a zwitterionic and highly polar molecule. The incorporation of six deuterium atoms on the gem-dimethyl groups provides a distinct mass shift with minimal chromatographic impact, making it an ideal internal standard for quantifying its unlabeled counterpart in complex biological matrices.
The purpose of this document is to provide a scientifically grounded, field-proven guide for the preparation of accurate, stable, and reliable stock solutions of AMPSO-d6. We will move beyond simple procedural lists to explain the causality behind critical steps, ensuring that the resulting solutions are fit-for-purpose in demanding analytical workflows. This guide is built on the principles of gravimetric accuracy, solvent compatibility, and long-term stability management.
Compound Specifications & Physicochemical Properties
A thorough understanding of the internal standard's properties is the foundation of accurate stock solution preparation. All calculations and procedural choices are derived from this data.
| Property | Value | Source / Rationale |
| Compound Name | This compound | IUPAC Nomenclature |
| Synonyms | AMPSO-d6, 2,2-Dimethyltaurine-d6 | Common Abbreviations[1] |
| CAS Number | 86311-35-5 | For the non-labeled analogue[1][2] |
| Molecular Formula | C₄H₅D₆NO₃S | Chemical Structure |
| Molecular Weight | 159.23 g/mol | Calculated based on the non-deuterated MW of 153.20 g/mol [1][2][3] |
| Appearance | Assumed to be a white to off-white solid | Based on non-deuterated analogues |
| Recommended Solvents | Methanol (Primary Stock); DMSO (Alternative); Deionized Water (Aqueous Working Solutions) | Based on polarity and best practices for SIL-IS[4] |
| Storage (Neat) | 2 to 8 °C, desiccated | Supplier Recommendation[5] |
| Storage (In Solution) | ≤ -20°C, protected from light | Best practice for long-term stability[6] |
Safety & Handling Precautions
-
Engineering Controls: Handle the neat powder in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid generating dust. Use appropriate tools (e.g., anti-static spatulas) for weighing. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical advice.
Protocol I: Preparation of a High-Concentration Primary Stock Solution (1 mg/mL)
The primary stock solution is the cornerstone of the entire quantitative workflow. Its accuracy dictates the accuracy of all subsequent measurements. Therefore, preparation must be performed with meticulous attention to detail using calibrated equipment. Methanol is the recommended solvent due to its compatibility with reversed-phase chromatography and its aprotic nature, which minimizes the risk of hydrogen-deuterium (H/D) exchange.
Causality & Rationale
-
Gravimetric Preparation: We use mass for both the solute and solvent (or a Class A volumetric flask for volume) to achieve the highest accuracy, bypassing the potential inaccuracies of small-volume pipetting.
-
Solvent Choice: Anhydrous methanol is chosen to ensure complete dissolution and to prevent H/D exchange that could occur with exchangeable protons in protic or aqueous environments.
-
Sonication: The use of an ultrasonic bath provides gentle, uniform energy to break up aggregates and facilitate dissolution without introducing excessive heat that could degrade the compound.
Materials & Equipment
-
This compound powder
-
LC-MS grade anhydrous methanol
-
Analytical balance (readability ±0.01 mg)
-
10 mL Class A volumetric flask
-
Weighing paper or boat
-
Spatula
-
Calibrated pipettes and tips
-
Vortex mixer
-
Ultrasonic bath
-
2 mL amber glass autosampler vials with PTFE-lined caps
Step-by-Step Methodology
-
Pre-equilibration: Allow the sealed container of AMPSO-d6 powder to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which would introduce weighing errors.
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of AMPSO-d6 powder onto weighing paper. Record the exact mass to four decimal places (e.g., 10.04 mg).
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Tap the weighing paper gently to ensure a quantitative transfer.
-
Initial Dissolution: Add approximately 7-8 mL of anhydrous methanol to the flask. Swirl gently to wet the powder.
-
Complete Dissolution: Cap the flask and vortex for 30 seconds. If any particulates remain, place the flask in an ultrasonic bath for 5-10 minutes, or until the solution is clear and free of visible particles.
-
Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculation of True Concentration: Calculate the exact concentration based on the actual mass weighed.
-
Formula:Concentration (mg/mL) = Mass (mg) / Volume (mL)
-
Example:10.04 mg / 10.0 mL = 1.004 mg/mL
-
-
Aliquoting and Storage: Immediately dispense the primary stock solution into clearly labeled amber glass vials in working volumes (e.g., 500 µL). This practice of creating single-use aliquots is essential to prevent contamination and solvent evaporation from repeated access to the main stock, thereby preserving its integrity. Store all aliquots at -20°C or below.
Caption: Workflow for preparing the primary stock solution.
Protocol II: Preparation of an Intermediate Working Stock Solution (10 µg/mL)
For most applications, the 1 mg/mL primary stock is too concentrated. A serial dilution is required to create a working stock solution that can be easily spiked into calibration standards and QC samples.
Step-by-Step Methodology
-
Equilibration: Retrieve one aliquot of the 1 mg/mL primary stock solution from the freezer. Allow it to warm completely to room temperature before opening.
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with anhydrous methanol.
-
Homogenization: Cap and invert the flask 15-20 times.
-
Calculation & Labeling: The resulting concentration is 10 µg/mL (or 10,000 ng/mL). Label and store this working stock solution in aliquots at -20°C. This solution is now suitable for preparing the final spiking solutions for your analytical runs.
Caption: Example of a two-step serial dilution process.
Validation, Storage, and Stability
The preparation of a stock solution is not complete until its stability has been assessed. The integrity of an internal standard is paramount for the duration of a study.
Initial Validation
Upon preparation, the identity and concentration of the primary stock should be verified. A simple method involves comparing the LC-MS signal response of a freshly prepared solution against a previously validated batch, if available. The response should be within ±15% of the established batch.
Long-Term Stability
-
Storage Conditions: As established, all stock solutions must be stored at -20°C or colder in tightly sealed, amber glass vials to prevent degradation from light and temperature fluctuations.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. The use of single-use aliquots is the most effective strategy to mitigate risks of solvent evaporation and moisture introduction.
-
H/D Exchange: The deuterium atoms on the gem-dimethyl groups of AMPSO-d6 are on non-exchangeable carbon atoms and are thus highly stable. The risk of back-exchange is minimal, especially when primary stocks are maintained in aprotic solvents like methanol. However, prolonged exposure to highly acidic or basic aqueous conditions should be avoided.
-
Stability Assessment: Long-term stability should be periodically evaluated by comparing the response of an aged aliquot against a freshly prepared stock solution. Any deviation greater than 15% may indicate degradation, necessitating the preparation of a new primary stock.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | Insufficient solvent volume; Inadequate mixing; Compound has low solubility in the chosen solvent. | Ensure correct solvent volume. Increase vortex/sonication time. If persists, consider preparing the primary stock in DMSO, which has a higher solubilizing power for polar compounds. |
| Concentration Discrepancy | Weighing error; Inaccurate volumetric glassware; Pipetting error; Solvent evaporation. | Recalibrate balance. Use only certified Class A glassware. Verify pipette calibration. Ensure vials are tightly capped and warm to RT before opening. |
| Signal Degradation Over Time | Chemical instability; Adsorption to container; H/D Exchange. | Prepare fresh stock. Use glass or silanized glass vials to prevent adsorption. Ensure primary stock is in an aprotic solvent. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-2-methylpropane-1-sulfonic acid | 86311-35-5 [sigmaaldrich.com]
- 3. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 86311-35-5|2-Amino-2-methylpropane-1-sulfonic acid: In Stock [parkwayscientific.com]
- 6. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6)
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6) to combat ion suppression in liquid chromatography-mass spectrometry (LC-MS) workflows. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own experimental design.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when encountering ion suppression and employing deuterated internal standards.
Q1: What exactly is ion suppression and why is it a problem in my LC-MS analysis?
A1: Ion suppression is a matrix effect that artificially lowers the signal intensity of a target analyte. It occurs when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization efficiency of your analyte in the mass spectrometer's ion source.[1] This phenomenon is particularly prevalent in electrospray ionization (ESI), where the analyte and matrix components compete for the limited charge and surface area on the ESI droplets.[2][3] The consequence is a suppressed signal, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility, essentially making it seem like there is less analyte than is actually present.
Diagram 1: The Mechanism of Ion Suppression in ESI-MS
Caption: Competition between analyte and matrix components reduces analyte ionization efficiency.
Q2: I'm quantifying native AMPS. How does using its deuterated form, AMPS-d6, correct for ion suppression?
A2: Using a stable isotope-labeled internal standard (SIL-IS), like AMPS-d6 for the analysis of AMPS, is considered the gold standard for quantitative LC-MS.[4] The principle is based on the near-identical chemical and physical properties of the analyte and its deuterated version.[5] Because they are structurally so similar, the analyte (AMPS) and the SIL-IS (AMPS-d6) should co-elute from the LC column and experience the exact same degree of ion suppression or enhancement from the matrix.[4][5]
While the absolute signal of both compounds may decrease due to suppression, their ratio remains constant and proportional to the analyte's concentration.[4] Your quantification is therefore based on this stable analyte-to-internal-standard signal ratio, which normalizes the variability introduced by the matrix effect and leads to highly accurate and precise results.[5]
Diagram 2: The Principle of SIL-IS Correction
References
Part 1: Frequently Asked Questions - Understanding the Challenge
<Technical Support Center: LC Gradient Optimization for AMPS & AMPS-d6 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of Amphetamine (AMPS) and its deuterated internal standard, AMPS-d6. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting quantitative LC-MS/MS assays. Here, we address common challenges in a direct question-and-answer format, grounded in scientific principles and field-proven experience.
Q1: Why does my deuterated internal standard (AMPS-d6) elute slightly before my analyte (AMPS)?
This phenomenon is known as the chromatographic "deuterium isotope effect" or "CDE".[1] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2]
-
Causality: The substitution of hydrogen with the heavier deuterium isotope (²H) can lead to subtle changes in the molecule's physicochemical properties. The C-D bond is slightly shorter and stronger than a C-H bond, which can marginally decrease the molecule's van der Waals interactions with the nonpolar stationary phase. This reduction in interaction energy results in a slightly shorter retention time.[3][4] While often minor, this effect can become problematic in high-throughput assays or when matrix effects are present at slightly different retention times.[3]
Q2: Is some separation between the analyte and its stable-isotope labeled internal standard (SIL-IS) acceptable?
While the "gold standard" for LC-MS bioanalysis is a co-eluting SIL-IS, slight separation is often tolerable but requires careful evaluation.[5] The primary concern is ensuring that both compounds experience the same degree of matrix effects (ion suppression or enhancement).
-
Regulatory Perspective: The U.S. Food and Drug Administration (FDA) emphasizes monitoring the internal standard response to ensure data reliability.[6][7] If the analyte and IS separate, they may elute into regions with different matrix interferences, causing the IS to no longer accurately correct for variations in the analyte's signal.[3][8]
-
Trustworthiness Check: During method validation, it is critical to assess matrix effects at the specific retention times of both the analyte and the IS to ensure that the analyte/IS peak area ratio remains constant and accurate across different biological lots.
Part 2: Core Method Development & Optimization
Q3: What is the best type of LC column to start with for separating AMPS and AMPS-d6?
Amphetamine is a polar, basic compound. The choice of stationary phase is critical for achieving good retention and peak shape. While a standard C18 column can work, alternative chemistries often provide superior selectivity and performance.
-
Expertise & Experience: For polar basic compounds like amphetamine, secondary interactions with residual silanols on the silica surface of the column can cause significant peak tailing.[9][10][11] Modern, high-purity silica columns with advanced end-capping are essential.
-
Column Selection Guide:
| Stationary Phase | Primary Interaction Mechanism | Advantages for AMPS Separation | Considerations |
| C18 (ODS) | Hydrophobic | Widely available, general-purpose, good starting point.[12] | Can suffer from poor retention for polar analytes and peak tailing for bases without proper mobile phase control.[9] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | The phenyl ring offers π-π interactions with the aromatic ring of amphetamine, providing alternative selectivity compared to C18.[13][14][15] The hexyl spacer provides sufficient hydrophobicity. | Selectivity can be highly dependent on the organic modifier (methanol often enhances π-π interactions more than acetonitrile).[16][17] |
| Biphenyl | Hydrophobic & π-π Interactions | Similar to Phenyl-Hexyl but can offer stronger π-π interactions, potentially increasing retention and resolution for aromatic compounds.[1] | Can be a powerful tool when C18 and Phenyl phases fail to provide adequate separation. |
| Pentafluorophenyl (PFP) | Multiple (Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange) | Offers unique selectivity for polar and aromatic compounds containing halogens, hydroxyls, or amine groups. Can be effective at reducing the deuterium isotope effect.[1] | Retention mechanisms are more complex, which can make method development less predictable. |
Q4: How does mobile phase pH affect the retention and peak shape of amphetamine?
Mobile phase pH is arguably the most critical parameter for analyzing ionizable compounds like amphetamine. Amphetamine has a pKa of approximately 9.9, meaning it is a weak base.
-
Mechanism: The pH of the mobile phase dictates the ionization state of both the analyte and the column's stationary phase.
-
At Low pH (e.g., pH 2-4): Amphetamine will be fully protonated (positively charged). Residual silanols on the silica surface (pKa ~3.5-4.5) will be mostly neutral. This condition minimizes silanol interactions, leading to improved peak shape.[9][18][19] Retention is typically stable in this range.[19][20]
-
At Mid pH (e.g., pH 5-8): Amphetamine remains protonated, but silanols become deprotonated (negatively charged). This leads to strong secondary ion-exchange interactions, causing severe peak tailing.[9][16] This pH range should generally be avoided unless using specialized hybrid-silica columns.
-
At High pH (e.g., pH >9): Amphetamine becomes partially or fully neutral, increasing its hydrophobicity and thus its retention on a reversed-phase column. This can dramatically improve separation.[21] However, this requires a pH-stable column.
-
-
Recommendation: Start method development at a low pH (e.g., 0.1% formic acid in water, pH ~2.7) to ensure good peak shape and reproducibility.[20][22]
Part 3: Troubleshooting Guides
Guide 1: Improving Poor Resolution Between AMPS and AMPS-d6
If you observe co-elution or insufficient separation (Resolution, Rs < 1.5) that is impacting data quality, follow this systematic approach.
Step 1: Adjust the Gradient Slope A steep gradient can cause closely eluting compounds to merge. Making the gradient shallower (i.e., increasing the gradient time) is the most effective first step.
-
Protocol:
-
Identify the percentage of organic solvent (%B) at which AMPS elutes from your initial "scouting" gradient.
-
Design a new gradient that is shallower around that elution point. For example, if AMPS elutes at 35% B over a 5-minute gradient, try extending the gradient time to 10 minutes, focusing the shallow slope from 25% to 45% B.[23]
-
Step 2: Change the Organic Modifier Acetonitrile and methanol interact differently with both the analyte and the stationary phase, offering a powerful way to alter selectivity.
-
Protocol:
-
If your current method uses acetonitrile, prepare an identical mobile phase using methanol. Note that to achieve similar retention times, you may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in RPLC.
-
If using a Phenyl-Hexyl or Biphenyl column, switching to methanol is highly recommended to enhance the π-π interactions that can improve resolution.[16][17]
-
Step 3: Evaluate a Different Stationary Phase If optimizing the gradient and solvent fails, the column chemistry is the next logical variable to change.
-
Protocol:
-
Based on the table in Q3, select a column with a different primary interaction mechanism.
-
If you started with a C18, switch to a Phenyl-Hexyl or PFP column. This change in selectivity is often sufficient to resolve closely eluting compounds.[15]
-
Troubleshooting Workflow: Poor Resolution
Caption: Workflow for troubleshooting poor resolution.
Guide 2: Correcting Poor Peak Shape (Tailing)
Peak tailing is a common issue for basic compounds like amphetamine and can compromise integration and accuracy.
Cause 1: Secondary Silanol Interactions This is the most frequent cause. The positively charged amine group on amphetamine interacts with negatively charged residual silanols on the column's silica surface.[10]
-
Solution 1: Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (pH < 3.5) to keep the silanol groups protonated (neutral). Using 0.1% formic acid is typically sufficient.[18]
-
Solution 2: Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine - TEA) to the mobile phase can block the active silanol sites. However, this is an older technique and TEA is not MS-friendly. A better MS-compatible approach is to use a buffered mobile phase like ammonium formate.[11] The ammonium ions can saturate the active sites, improving peak shape.[11]
Cause 2: Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[24]
-
Solution: Reduce the injection volume or dilute the sample. If all peaks in the chromatogram are tailing, this is a likely cause.[24]
Cause 3: Extra-Column Dead Volume Excessive volume from poorly made connections, or tubing that is too long or wide, can cause peak distortion.[9][10]
-
Solution: Ensure all fittings (especially at the column inlet and outlet) are properly seated. Use pre-cut tubing of the appropriate inner diameter for your system (UHPLC vs. HPLC).
Peak Tailing Diagnostic Flow
Caption: Diagnostic flowchart for resolving peak tailing issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. aapco.org [aapco.org]
- 17. agilent.com [agilent.com]
- 18. uhplcs.com [uhplcs.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Chromatography Troubleshooting for 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, with a specific focus on achieving optimal peak shape during chromatographic analysis. As a deuterated, zwitterionic compound, AMPS-d6 presents unique analytical considerations that this guide will help you navigate.
Understanding the Analyte: Key Properties of AMPS-d6
2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a zwitterionic molecule, meaning it contains both a strongly acidic sulfonic acid group and a basic amino group.[1] This dual nature governs its behavior in solution and during chromatographic separation. The deuteration (d6) introduces a subtle change in its physicochemical properties, which can also influence its chromatographic retention.[2]
Structural Characteristics:
-
Zwitterionic Nature: AMPS possesses both a positive and a negative charge, making its net charge and polarity highly dependent on the pH of the mobile phase.[3] At its isoelectric point (pI), the net charge is zero, but the molecule remains highly polar.
-
High Polarity: The presence of the sulfonic acid and amino groups makes AMPS-d6 a very polar compound, often requiring Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention.[4]
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Formula | C₄H₅D₆NO₃S | Isotopic labeling requires consideration of the chromatographic isotope effect. |
| Chemical Nature | Zwitterionic Amino Sulfonic Acid | Net charge and retention are highly dependent on mobile phase pH. |
| Predicted pKa1 (Sulfonic Acid) | ~1.5 | Negatively charged above pH 1.5. |
| Predicted pKa2 (Amino Group) | ~9.0 | Positively charged below pH 9.0. |
| Polarity | High | Poor retention in traditional reversed-phase chromatography. HILIC is often the preferred mode.[4] |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing or fronting) for AMPS-d6?
Poor peak shape for a zwitterionic compound like AMPS-d6 can stem from several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase composition.
-
Peak Tailing: This is often caused by unwanted interactions between the analyte and the stationary phase. For silica-based columns, residual silanol groups can interact with the amino group of AMPS-d6, leading to tailing.[7] Insufficient buffer concentration in the mobile phase can also fail to mask these secondary interaction sites.[7]
-
Peak Fronting: This is commonly a result of column overload, where too much sample is injected, or the sample concentration is too high.[8] It can also be caused by a mismatch between the injection solvent and the mobile phase, particularly if the injection solvent is significantly stronger (more aqueous in HILIC) than the mobile phase.[8]
Q2: What is the best chromatographic mode for analyzing AMPS-d6?
Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most suitable technique for retaining and separating AMPS-d6.[4][9] Traditional reversed-phase columns (like C18) will likely provide little to no retention. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent, which is effective for polar compounds.[4]
Q3: How does the mobile phase pH affect the peak shape of AMPS-d6?
Mobile phase pH is a critical parameter for zwitterionic compounds.[3] For AMPS-d6, the pH will determine the net charge on the molecule.
-
Low pH (e.g., pH < 1.5): Both the sulfonic acid and amino groups will be protonated, resulting in a net positive charge.
-
Mid-range pH (e.g., pH 3-8): The sulfonic acid group will be deprotonated (negative), and the amino group will be protonated (positive), resulting in a zwitterion with a net neutral charge but high polarity.
-
High pH (e.g., pH > 9.0): The sulfonic acid will be deprotonated, and the amino group will be deprotonated, leading to a net negative charge.
Controlling the pH helps to maintain a consistent ionization state for the analyte, which is crucial for achieving a single, sharp peak. Operating at a pH at least 1.5-2 units away from the pKa values is recommended to avoid mixed ionization states that can lead to peak broadening or splitting.
Q4: I am using a deuterated standard (AMPS-d6). Should it co-elute with the non-deuterated AMPS?
Not necessarily. You may observe a slight difference in retention time between the deuterated and non-deuterated versions of AMPS, a phenomenon known as the Chromatographic Isotope Effect (CDE) .[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[10][11] In HILIC, the effect can be less predictable and may result in either slightly earlier or later elution. This small shift is generally acceptable, but a large or inconsistent separation can impact quantification, especially if the peaks are not fully resolved.[12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for AMPS-d6.
Guide 1: Addressing Peak Tailing
Peak tailing is characterized by an asymmetric peak where the back half is broader than the front half.
References
- 1. 2-Amino-2-methylpropane-1-sulfonic acid | C4H11NO3S | CID 10942655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Taurine - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. S-EPMC4987396 - Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. - OmicsDI [omicsdi.org]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Improving signal-to-noise ratio for 2-Amino-2-methylpropane-1-sulfonic acid-d6
Technical Support Center: Optimizing Signal-to-Noise for AMPS-d6 Analysis
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with the signal-to-noise (S/N) ratio for 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6). As a deuterated internal standard, a robust and consistent signal for AMPS-d6 is paramount for accurate quantification of its unlabeled analogue. This document moves beyond simple checklists to explain the causality behind common issues and provides validated protocols to resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AMPS-d6 signal is weak or inconsistent, and I suspect issues with my sample preparation. What are the most common pitfalls for a highly polar, sulfonic acid-containing molecule like this?
A1: Root Cause Analysis & Mitigation Strategy
For a highly polar analyte like AMPS-d6, low signal intensity originating from sample preparation is most often due to matrix effects , specifically ion suppression , and inefficient extraction.[1][2] Biological matrices (plasma, urine, tissue homogenates) are complex mixtures containing salts, lipids, and endogenous metabolites that can interfere with the ionization of your target analyte in the mass spectrometer source.[3][4]
Core Problem: Ion Suppression
In electrospray ionization (ESI), your analyte must compete with co-eluting matrix components for access to the droplet surface to become a gas-phase ion.[5] Highly abundant salts or other polar molecules can monopolize the available charge or change the droplet's physical properties (surface tension, viscosity), hindering the efficient ionization of AMPS-d6 and reducing its signal.[1][6]
Troubleshooting Workflow for Sample Preparation Issues
Caption: Systematic workflow for diagnosing sample preparation issues.
Recommended Protocols:
-
Evaluate Extraction Efficiency: Simple "dilute-and-shoot" or protein precipitation (PPT) methods are fast but often insufficient for removing interfering salts and phospholipids.[7] While PPT removes proteins, it leaves behind many small molecules that cause ion suppression.[7]
-
Liquid-Liquid Extraction (LLE): Due to the high polarity of AMPS-d6, LLE is challenging as the analyte will preferentially stay in the aqueous layer.[8] This method is generally not recommended unless using ion-pairing agents, which can also cause suppression.
-
Solid-Phase Extraction (SPE): This is the most effective technique.[9] Use a mixed-mode or ion-exchange SPE cartridge. A strong anion exchange (SAX) sorbent will retain the negatively charged sulfonic acid group of AMPS-d6 under appropriate pH conditions, allowing for polar interferences to be washed away before elution.
-
-
Protocol: Validating for Matrix Effects (Post-Extraction Spike)
-
Step 1: Extract a blank matrix sample (e.g., plasma with no AMPS-d6) using your chosen method (PPT or SPE).
-
Step 2: Prepare two sample sets:
-
Set A (Post-Spike): Spike the clean, extracted blank matrix with a known concentration of AMPS-d6.
-
Set B (Neat Standard): Spike a clean solvent (matching your final mobile phase composition) with the same concentration of AMPS-d6.
-
-
Step 3: Analyze both sets by LC-MS.
-
Step 4: Calculate recovery: Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100.
-
Interpretation: A recovery value significantly below 100% (e.g., <85%) provides direct evidence of ion suppression. If suppression is confirmed, a more rigorous cleanup method like SPE is required.[2]
-
Q2: I've cleaned up my sample, but my AMPS-d6 peak shape is poor (broad, tailing) and S/N is still not optimal. How should I adjust my liquid chromatography (LC) method?
A2: Choosing the Right Chromatography Mode
The issue lies in selecting the appropriate chromatographic retention mechanism for such a polar compound.
-
Reversed-Phase (RP) Chromatography: Standard C18 columns provide minimal retention for AMPS-d6, as it is too hydrophilic.[10] It will likely elute at or near the void volume, co-eluting with salts and other highly polar matrix components, which maximizes ion suppression and leads to poor peak shape.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the superior choice for retaining and separating highly polar compounds like AMPS-d6.[10][12] In HILIC, the stationary phase is polar, and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[12] This creates a water layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention.
Key Advantages of HILIC for AMPS-d6:
-
Improved Retention: Moves the AMPS-d6 peak away from the solvent front and early-eluting matrix interferences.
-
Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, directly boosting the analyte signal.[10]
Comparison of LC Modes for Polar Analytes
| Feature | Reversed-Phase (e.g., C18) | HILIC (e.g., Amide, Silica) |
| Stationary Phase | Non-polar (hydrophobic) | Polar (hydrophilic) |
| Mobile Phase | High aqueous content | High organic content (>70% ACN) |
| Retention of AMPS-d6 | Poor, elutes near void volume | Strong, tunable retention |
| MS Sensitivity | Lower due to high aqueous content | Higher due to efficient desolvation[10] |
| Separation from Salts | Poor | Excellent |
Step-by-Step HILIC Method Optimization:
-
Column Selection: Start with a column designed for HILIC, such as one with an amide, silica, or zwitterionic stationary phase. Zwitterionic phases can offer unique selectivity for compounds with both acidic and basic moieties.[13]
-
Mobile Phase:
-
Organic Solvent (A): Use high-purity acetonitrile.
-
Aqueous Solvent (B): Use ultrapure water with a volatile buffer. Do not use phosphate buffers , as they are non-volatile and will contaminate the mass spectrometer.[14]
-
Additive: A volatile buffer system like 10 mM ammonium formate or ammonium acetate is recommended.[14] Adjusting the pH can optimize the retention and peak shape of the sulfonic acid.
-
-
Gradient: A typical HILIC gradient starts at a high percentage of organic solvent (e.g., 95% ACN) and gradually increases the aqueous component to elute the analyte.
-
Equilibration: HILIC columns require longer equilibration times between injections than RP columns to ensure a stable water layer on the stationary phase. Inadequate equilibration is a common cause of retention time drift.[14]
Q3: My signal is still suboptimal even after optimizing sample prep and LC. Which mass spectrometry (MS) parameters are most critical for maximizing the AMPS-d6 signal?
A3: Fine-Tuning the Ion Source and Compound Parameters
If chromatography and sample prep are optimized, the bottleneck is likely the efficiency of ion generation and transmission within the mass spectrometer. The goal is to maximize the formation of the desired precursor ion (e.g., [M-H]⁻ in negative mode for the sulfonic acid) and its transmission to the detector.
MS Optimization Decision Tree
Caption: A logical flow for optimizing critical mass spectrometer parameters.
Key Parameters for Optimization:
It is crucial to perform tuning via direct infusion of an AMPS-d6 standard solution to find the optimal settings for your specific instrument.[15]
-
Ionization Mode: For a sulfonic acid, negative ion mode ESI is almost always preferred, as the acidic proton is readily lost to form a stable [M-H]⁻ ion. Screen both positive and negative modes to confirm, but expect a much stronger signal in negative mode.[16]
-
Ion Source Parameters: These settings control the efficiency of desolvation and ion formation.
-
Capillary/Spray Voltage: This voltage creates the electrospray. There is an optimal value; too low or too high a voltage can lead to an unstable spray and reduced signal.[16]
-
Drying Gas Flow and Temperature: This heated gas (usually nitrogen) helps evaporate solvent from the ESI droplets. Higher flow rates from the LC or more aqueous mobile phases require higher gas flows and temperatures for efficient desolvation.[17] Be cautious with excessively high temperatures, which could potentially cause degradation of some analytes.
-
Nebulizer Gas Pressure: This gas helps form the initial aerosol of droplets. Its setting often interacts with the drying gas parameters and should be optimized to achieve a stable signal.
-
-
Compound-Specific Parameters (for Tandem MS/MS): When using Multiple Reaction Monitoring (MRM), optimizing the fragmentation is key.
-
Collision Energy (CE): This is the energy applied to fragment the precursor ion into product ions. A CE ramp experiment should be performed to find the voltage that produces the most intense and stable product ion signal.[18]
-
Precursor/Product Ion Selection: Ensure you have selected the correct m/z for the AMPS-d6 precursor ion and are monitoring its most abundant, specific fragment ion(s).
-
Dwell Time: This is the time the instrument spends acquiring data for a specific MRM transition. A longer dwell time can improve the S/N for that transition but will reduce the number of data points across the chromatographic peak. A balance of 15-20 data points across the peak is generally recommended.
-
By systematically addressing potential issues in sample preparation, liquid chromatography, and mass spectrometry, you can develop a robust, sensitive, and reliable method for the quantification of AMPS-d6.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HILIC Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Amino-2-methylpropane-1-sulfonic acid-d6 in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to ensure the accurate and reliable quantification of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6) in plasma samples. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your bioanalytical methods are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AMPS-d6) and why is its stability in plasma critical?
A1: 2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a structural analog of the neurotransmitter taurine. Its deuterated form, AMPS-d6, is commonly used as a stable isotope-labeled (SIL) internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. The fundamental assumption when using an IS is that it behaves identically to the analyte during sample preparation and analysis, correcting for variability.[1] If AMPS-d6 degrades in plasma at any point—from collection to analysis—this assumption is violated, leading to a compromised internal standard signal and, consequently, inaccurate quantification of the target analyte.[1][2]
Q2: What are the mandatory stability tests for a bioanalytical method involving AMPS-d6 in plasma?
A2: Regulatory bodies like the FDA and EMA, harmonized under the ICH M10 guideline, require a series of stability experiments to prove the analyte and internal standard are stable under all potential experimental conditions.[3][4] These tests are essential to ensure the integrity of bioanalytical data.[2] The core required assessments for plasma samples include:
| Stability Test | Purpose |
| Freeze-Thaw Stability | To evaluate stability after repeated freezing and thawing cycles that samples might undergo.[5][6] |
| Short-Term (Bench-Top) Stability | To determine stability at room temperature for a duration matching sample handling and processing time.[6][7] |
| Long-Term Stability | To confirm stability for the entire period of sample storage at a specified temperature (e.g., -80°C).[8][9] |
| Post-Preparative (Autosampler) Stability | To assess the stability of the processed sample extracts while they await injection in the autosampler.[6] |
Q3: What are the general acceptance criteria for these stability assessments?
A3: For stability to be confirmed, the mean concentration of the quality control (QC) samples subjected to stability testing conditions must be within ±15% of their nominal (theoretical) concentration.[3][6] This ensures that any degradation or variability is within an acceptable range for quantitative bioanalysis. The precision, measured as the coefficient of variation (%CV), should not exceed 15%.[3]
Q4: What chemical properties of AMPS-d6 could influence its stability in plasma?
A4: The structure of AMPS-d6 contains two key functional groups: a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group. While sulfonic acids are generally chemically stable, the amino group can be a site for enzymatic or chemical modification in a complex biological matrix like plasma.[10] Furthermore, the deuterium labels themselves can be a source of instability. Deuterium atoms, particularly those on heteroatoms or carbons adjacent to electron-withdrawing groups, can undergo hydrogen-deuterium (H/D) back-exchange with protons from the solvent (e.g., water in plasma), especially under non-ideal pH or temperature conditions.[1][11]
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific issues you may encounter during your experiments. Each issue is followed by a diagnostic workflow and detailed protocols.
Issue 1: High Variability or Drifting Signal in QC Samples
Symptom: You observe poor accuracy and precision (%CV > 15%) in your QC samples, or the internal standard response is inconsistent across an analytical run.
Potential Causes:
-
Freeze-Thaw Instability: The molecule is degrading due to physical stress from repeated freeze-thaw cycles.
-
Bench-Top Instability: AMPS-d6 is degrading at room temperature during sample preparation.
-
Long-Term Storage Instability: The compound is not stable under the chosen long-term storage conditions.
-
Isotopic Instability (H/D Exchange): The deuterium labels are exchanging with hydrogen from the matrix or solvent.
Troubleshooting Workflow: Systematic Stability Assessment
To diagnose the root cause, a systematic evaluation of each stability type is required. The following protocols are designed to isolate and identify the source of instability.
Caption: Workflow for diagnosing the source of instability.
Experimental Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine if AMPS-d6 degrades after repeated cycles of freezing at storage temperature and thawing at room temperature.[5]
Methodology:
-
Prepare QC Samples: Spike blank, pooled human plasma with AMPS-d6 to prepare at least two concentration levels: Low QC (LQC) and High QC (HQC). Prepare a minimum of five replicates for each level.[3]
-
Baseline (T=0) Analysis: Take one set of LQC and HQC samples and process them immediately for LC-MS/MS analysis alongside a freshly prepared calibration curve. These are your reference samples.[12]
-
First Freeze-Thaw Cycle: Freeze the remaining QC samples at your intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[5]
-
Thaw: Remove the samples and allow them to thaw completely unassisted at room temperature.
-
Repeat Cycles: Once thawed, return the samples to the freezer. Repeat this freeze-thaw process for a minimum of three cycles, ensuring the number of cycles meets or exceeds what your study samples will experience.[5][13]
-
Final Analysis: After the final thaw cycle, process the stability QC samples and analyze them against a freshly prepared calibration curve.[12]
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration.
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[3]
| Sample ID | Cycle 1 Conc. (ng/mL) | Cycle 2 Conc. (ng/mL) | Cycle 3 Conc. (ng/mL) | % Deviation from Nominal (Cycle 3) |
| LQC (Nominal: 50 ng/mL) | 51.2 | 49.8 | 48.5 | -3.0% |
| HQC (Nominal: 500 ng/mL) | 505.1 | 495.3 | 490.7 | -1.9% |
Experimental Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of AMPS-d6 in plasma when left at room temperature for a duration that mimics the sample preparation and handling process.[6]
Methodology:
-
Prepare QC Samples: Prepare LQC and HQC samples in plasma as described for the freeze-thaw study.
-
Thaw and Incubate: Retrieve frozen QC aliquots (at least five replicates per level) and let them thaw completely. Keep the thawed samples on the lab bench at room temperature (e.g., 20-25°C).[6]
-
Time Points: Process and analyze sets of QC samples at different time points that bracket your expected handling time (e.g., 0, 4, 8, and 24 hours).
-
Analysis: Analyze each time point set against a freshly prepared calibration curve. The T=0 samples serve as the reference.
-
Data Evaluation: Compare the mean concentration at each time point to the T=0 concentration.
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the T=0 concentration.[3] If instability is observed, consider performing sample preparation on an ice bath to minimize degradation.
Issue 2: AMPS-d6 Signal Systematically Decreases, While Analyte Signal Appears Inflated
Symptom: You observe a decreasing internal standard peak area over the course of an analytical run, often accompanied by an artificially high calculated concentration for the unlabeled analyte.
Potential Cause:
-
Isotopic (H/D) Back-Exchange: This is a primary concern for deuterated standards. Deuterium atoms on the AMPS-d6 molecule are exchanging with hydrogen atoms from the surrounding environment (e.g., water in the mobile phase or plasma).[1][11] This converts the internal standard (mass M+6) into the analyte (mass M), artificially decreasing the IS signal and increasing the analyte signal.
Caption: The mechanism and impact of H/D back-exchange.
Experimental Protocol 3: Assessing Isotopic Exchange
Objective: To determine if H/D back-exchange is occurring under your experimental conditions.
Methodology:
-
Prepare IS Solution: Prepare a solution of AMPS-d6 in your final sample reconstitution solvent (the solvent your extracted sample is in just before injection).
-
Incubate: Keep this solution in the autosampler under the same conditions as a typical analytical run (e.g., 4°C for 24 hours).
-
Inject and Monitor: Periodically inject this solution onto the LC-MS/MS system.
-
Data Analysis:
-
Monitor the signal for AMPS-d6. A significant decrease over time suggests degradation or exchange.
-
Crucially, monitor the mass transition for the unlabeled analyte (AMPS). The appearance and growth of a peak at the retention time of AMPS in a solution that only contains the deuterated standard is direct evidence of H/D back-exchange.[11]
-
Troubleshooting Steps for H/D Exchange:
-
Control pH: H/D exchange is often catalyzed by neutral or basic conditions.[1] Ensure your mobile phase and reconstitution solvents are acidic (e.g., pH 3-5) by adding a small amount of formic acid or acetic acid.
-
Control Temperature: Higher temperatures accelerate exchange.[1] Keep samples, especially processed extracts in the autosampler, cooled (e.g., 4°C).
-
Minimize Exposure Time: Reduce the time processed samples spend in protic solvents (like water or methanol) before injection.[1]
-
Consider a Different IS: If exchange is persistent and cannot be controlled, the location of the deuterium labels on the molecule may be unstable. In such cases, a ¹³C or ¹⁵N labeled internal standard would be a more robust alternative, as these isotopes do not exchange.[11]
By systematically applying these diagnostic tests and protocols, you can ensure the stability of this compound in your plasma samples, leading to reliable and accurate bioanalytical data that meets rigorous scientific and regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. bfarm.de [bfarm.de]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
Technical Support Center: Mass Spectrometer Source Parameter Optimization for Deuterated Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogues, in their LC-MS workflows. Proper optimization of ion source parameters is not merely a step in method development; it is the foundation of robust, accurate, and reproducible quantitative analysis.
Deuterated compounds, while chemically similar to their protic analogues, present unique challenges in the mass spectrometer's ion source. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities, ensuring the highest data quality for your experiments.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles and common questions regarding the behavior of deuterated compounds in LC-MS systems.
Q1: Why does my deuterated internal standard elute at a slightly different retention time than my non-deuterated analyte in reversed-phase chromatography?
This phenomenon is a classic example of the "deuterium isotope effect".[1] The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H) results in a C-D bond that is slightly shorter and stronger than a C-H bond. This subtle change can alter the molecule's overall physicochemical properties, including its lipophilicity. In reversed-phase chromatography, this often causes the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[2] While this shift is often minimal, it can become problematic if it leads to incomplete co-elution, which is critical for accurately compensating for matrix effects.[2]
Q2: I'm observing significant in-source fragmentation of my analyte, even at moderate settings. Could deuteration be a factor?
While the C-D bond is stronger than the C-H bond, the overall stability of a molecule in the ion source is complex. High cone/fragmentor voltages are the primary cause of in-source fragmentation.[3][4] This voltage is applied to facilitate the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and to break apart solvent clusters.[3] However, if this potential is too high, it accelerates ions into collisions with gas molecules, causing them to fragment.[5] It is crucial to optimize this parameter to the lowest voltage that provides good ion transmission and declustering without inducing unwanted fragmentation.[4]
Q3: What is "back-exchange," and why is it a concern for deuterated compounds?
Back-exchange is the unintended replacement of deuterium atoms on an analyte with hydrogen atoms from protic solvents (like water or methanol) or residual water vapor within the ion source.[6][7] This process can compromise the isotopic purity of the standard and, in severe cases, interfere with the quantification of the analyte. The conditions within an ESI source—elevated temperatures and a spray of charged droplets—can create an environment where this exchange occurs.[8][9] Minimizing source temperatures and ensuring efficient desolvation can help reduce the extent of back-exchange.[9][10]
Section 2: Systematic Protocol for ESI Source Parameter Optimization
A systematic approach is essential for achieving optimal source conditions. The following protocol outlines a robust workflow for tuning the key ESI parameters for a deuterated internal standard and its corresponding analyte. The objective is to find a set of parameters that provides the maximum stable signal intensity for the precursor ions of both compounds while minimizing noise and in-source fragmentation.
Experimental Protocol: Systematic Source Optimization
Objective: To determine the optimal ESI source parameters that provide maximum signal intensity and stability for a deuterated compound and its corresponding analyte.
Methodology:
-
Preparation: Prepare a solution containing both the analyte and the deuterated internal standard in a solvent that mimics the mobile phase composition at the point of elution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration should be sufficient to yield a strong, stable signal (e.g., 100 ng/mL).
-
Infusion: Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC setup (e.g., 5-10 µL/min for analytical scale).[1]
-
Initial Parameter Settings: Begin with the instrument manufacturer's recommended default parameters for your flow rate. Set the mass spectrometer to monitor the precursor ions for both the analyte and the deuterated standard.
-
Systematic Adjustment: Adjust one parameter at a time while monitoring the signal intensity and stability for both compounds. Allow the system to stabilize for 1-2 minutes after each change before evaluating the effect. The typical order of optimization is as follows:
-
a. Capillary/Spray Voltage (kV): Adjust in increments of 0.5 kV. The goal is to find a voltage that provides a stable electrospray, which can often be visually confirmed if the source design allows. Excessively high voltages can lead to unstable signals or corona discharge.[11]
-
b. Cone/Fragmentor/Orifice Voltage (V): This is a critical parameter for minimizing fragmentation.[12] Start at a low value (e.g., 10-20 V) and increase in small increments (5-10 V). Watch for the point where the precursor ion signal is maximized without the appearance of significant fragment ions.[1]
-
c. Nebulizer Gas Pressure (psi or L/min): This gas assists in forming the initial aerosol droplets.[13] Adjust this setting to find a balance that produces a stable signal. Too low a pressure may result in large droplets and poor ionization, while too high a pressure can lead to signal instability.[14]
-
d. Drying Gas Temperature (°C) & Flow Rate (L/min): These parameters are crucial for solvent evaporation (desolvation).[13] Increase the temperature and flow rate incrementally. The goal is to efficiently desolvate the ions without causing thermal degradation of the analyte or promoting back-exchange.[15] For thermally labile compounds, use the lowest temperature that provides a good signal.
-
-
Final Verification: Once the optimal settings for each parameter have been determined, perform a final check by running the infusion with the fully optimized method to confirm a stable and intense signal.
Workflow Visualization
The following diagram illustrates the logical flow for systematic source parameter optimization.
Caption: A workflow for systematic ESI source parameter optimization.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter during your experiments.
Q: My signal intensity is very low or non-existent for both my analyte and deuterated standard. What's the first thing I should check?
A: A complete loss of signal often points to a fundamental issue with the system rather than subtle parameter settings.[16] Before re-optimizing, perform these checks:
-
Check the Spray: Visually inspect the ESI needle. You should see a fine, consistent mist. If there is no spray or it is dripping, you may have a clog, a leak in the line, or an issue with the LC flow.[16]
-
Confirm Gas and Solvent Flow: Ensure that the nitrogen gas supply is on and the pressure is adequate. Verify that the LC pumps are delivering mobile phase at the expected rate and pressure. An air bubble in the pump head can also stop flow.[16]
-
Basic Instrument State: Double-check that the mass spectrometer is in the correct ionization mode (e.g., ESI positive/negative) and that the correct method is loaded. A simple reboot of the control software can sometimes resolve communication errors.
If these checks pass, the issue may be related to severe ion suppression or incorrect sample concentration.[17]
Troubleshooting Logic for Poor Signal Intensity
The following diagram provides a logical path for diagnosing poor signal.
Caption: A troubleshooting decision tree for low signal intensity.
Q: I'm seeing a high abundance of fragment ions and a low abundance of my precursor ion. How do I fix this?
A: This is a classic sign that your cone voltage (also called fragmentor or orifice voltage) is set too high, causing in-source collision-induced dissociation (CID).[5][12]
-
Cause: The cone voltage creates an electric field that pulls ions from the source into the mass analyzer. If this field is too strong, it accelerates the ions to high kinetic energies. Collisions with neutral gas molecules in the intermediate pressure region of the source then have enough energy to break chemical bonds, causing fragmentation before the ions even reach the mass analyzer.[5]
-
Solution: Systematically reduce the cone voltage in small steps (e.g., 5 V increments) while infusing your compound. Monitor the signal intensity of your precursor ion and the fragment ions. You should see the precursor ion intensity increase and the fragment ion intensities decrease. The optimal value is the voltage that maximizes the precursor signal without eliminating it through fragmentation.[4]
Q: The signal for my deuterated internal standard is being suppressed as the concentration of my analyte increases. What is happening?
A: This indicates ion suppression due to competition for ionization.
-
Cause: The ESI process has a finite capacity to generate gas-phase ions from the charged droplets. When two compounds with similar chemical properties (like an analyte and its deuterated standard) co-elute, they compete for access to the droplet surface and for charge. If one compound is at a much higher concentration, it can monopolize the ionization process, suppressing the signal of the lower-concentration compound.[17]
-
Solution:
-
Check IS Concentration: Ensure your internal standard concentration is appropriate for the expected range of your analyte. It should not be so low that its signal is easily suppressed.
-
Improve Chromatography: If possible, slightly altering the chromatographic conditions to achieve baseline separation can mitigate this issue, although this defeats the primary purpose of a co-eluting SIL-IS.
-
Dilute the Sample: If the analyte concentration is simply too high and saturating the source, diluting the sample is the most effective solution.
-
Section 4: Data Presentation & Reference Tables
Clear data presentation is key. Use tables to summarize your optimization results and to establish starting points for future methods.
Table 1: Typical ESI Starting Parameters by LC Flow Rate
This table provides general starting points for optimization. Optimal values are instrument- and compound-dependent and must be determined empirically.[13][18]
| Parameter | Micro Flow (1-50 µL/min) | Analytical Flow (200-600 µL/min) | High Flow (800-2000 µL/min) | Rationale & Key Considerations |
| Spray Voltage (kV) | 2.5 - 4.0 | 3.0 - 4.5 | 3.5 - 5.0 | Higher flow requires more voltage to maintain a stable Taylor cone.[11] |
| Drying Gas Temp (°C) | 150 - 250 | 250 - 350 | 300 - 400+ | Higher liquid flow requires more heat for efficient desolvation.[18] |
| Drying Gas Flow (L/min) | 4 - 8 | 8 - 12 | 10 - 15+ | Must be sufficient to evaporate the solvent spray.[13] |
| Nebulizer Pressure (psi) | 10 - 30 | 30 - 50 | 40 - 60+ | Higher liquid flow requires more gas pressure to form a fine aerosol.[18] |
| Cone Voltage (V) | 10 - 60 | 10 - 60 | 10 - 60 | Compound-dependent; optimize for maximum precursor ion signal.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. biotage.com [biotage.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Minimizing Contamination in 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6) Analysis
Welcome to the technical support center for the analysis of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing contamination and ensuring the accuracy and reproducibility of your analytical results.
Introduction to AMPS-d6 Analysis
This compound (AMPS-d6) is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart in various biological matrices.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it is intended to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for matrix effects and variability.[1][2] However, the integrity of the results is highly dependent on preventing contamination from various sources.
This guide provides a structured approach to identifying and mitigating potential contamination risks in your AMPS-d6 analysis workflow.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the analysis of AMPS-d6:
Q1: What is the primary role of a deuterated internal standard like AMPS-d6 in LC-MS analysis?
A deuterated internal standard (d-IS) is a form of an analyte where one or more hydrogen atoms have been replaced by deuterium. In liquid chromatography-mass spectrometry (LC-MS), a d-IS is added to a sample at a known concentration before sample processing. Because the d-IS is chemically almost identical to the analyte of interest, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. This allows for accurate quantification of the analyte by comparing the signal intensity of the analyte to that of the d-IS.[1]
Q2: What are the most common sources of contamination in LC-MS analysis?
Contamination in LC-MS can originate from various sources, including:
-
Solvents and Reagents: Impurities in solvents, acids, or buffers can introduce interfering compounds.[3][4]
-
Labware: Plasticizers, such as phthalates, can leach from plastic tubes, pipette tips, and containers.[3][4]
-
Sample Matrix: The biological matrix itself can contain endogenous compounds that interfere with the analysis.
-
Cross-Contamination: Carryover from previous samples in the autosampler or on the LC column is a frequent issue.[5]
-
Environment: Volatile organic compounds from the laboratory air can contaminate samples.[3]
Q3: Can the deuterium label on AMPS-d6 be lost?
Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[1] The stability of the deuterium label depends on its position in the molecule. Labels on heteroatoms (like -OH, -NH, or -SH) are more prone to exchange.[1] It is crucial to use a d-IS where the deuterium atoms are placed on chemically stable parts of the molecule to prevent this.[1] Storing deuterated compounds in acidic or basic solutions should generally be avoided as it can promote back-exchange.[6]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving specific contamination issues you may encounter during AMPS-d6 analysis.
Issue 1: High Background Signal or Unexplained Peaks in Blank Samples
Symptoms:
-
The chromatogram of a blank injection (a sample without the analyte or internal standard) shows significant peaks at or near the retention time of AMPS-d6.
-
Elevated baseline noise, making it difficult to detect low-level signals.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Contaminated Solvents/Reagents | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[3][7]2. Test each solvent individually by injecting it directly into the mass spectrometer. | Solvents can absorb impurities from the air or contain manufacturing byproducts. Using high-grade solvents minimizes this risk. |
| Leaching from Labware | 1. Use polypropylene or glass tubes and pipette tips instead of polystyrene.2. Pre-rinse all labware with the analysis solvent.[3] | Plasticizers and other chemicals can leach from certain types of plastics, causing background interference. |
| System Carryover | 1. Implement a rigorous needle and injection port washing protocol between samples.2. Inject several blank samples after a high-concentration sample to check for carryover. | Residual analyte from a previous injection can adhere to surfaces in the autosampler and be introduced into subsequent runs. |
| Column Contamination | 1. Wash the column with a strong solvent (e.g., a high percentage of organic solvent) that is compatible with the column chemistry.[4]2. If contamination persists, consider dedicating a column specifically for AMPS-d6 analysis. | Strongly retained compounds can accumulate on the column and elute slowly over subsequent runs, creating a high background. |
Workflow for Investigating High Background:
Caption: Troubleshooting workflow for high background signals.
Issue 2: Poor Reproducibility of AMPS-d6 Signal
Symptoms:
-
Inconsistent peak areas for AMPS-d6 across replicate injections of the same sample.
-
High coefficient of variation (%CV) for the internal standard signal in quality control samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting of the AMPS-d6 internal standard solution into every sample.2. Thoroughly vortex or mix each sample after adding the internal standard. | Accurate and consistent addition of the internal standard is fundamental for its corrective function. Incomplete mixing leads to non-uniform distribution. |
| Matrix Effects | 1. Evaluate for ion suppression or enhancement by performing a post-column infusion experiment.[1]2. Optimize the chromatographic separation to move the AMPS-d6 peak away from areas of significant matrix interference. | Co-eluting compounds from the sample matrix can interfere with the ionization of AMPS-d6 in the mass spectrometer source, leading to signal variability. |
| Autosampler Issues | 1. Check the autosampler for air bubbles in the syringe or sample loop.2. Verify the accuracy and precision of the injection volume. | Air bubbles can lead to inconsistent injection volumes, directly impacting the amount of sample introduced and thus the signal intensity. |
| Instability of AMPS-d6 in Solution | 1. Prepare fresh stock and working solutions of AMPS-d6.2. Investigate the stability of AMPS-d6 in the sample matrix and processing solvents over time. | Deuterated compounds can sometimes degrade or undergo back-exchange, especially under certain pH or temperature conditions.[6] |
Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation
-
Setup: Use a T-fitting to introduce a constant flow of a solution containing AMPS-d6 into the LC flow path after the analytical column but before the mass spectrometer.
-
Baseline: Acquire a stable baseline signal from the continuous infusion of the AMPS-d6 solution.
-
Injection: Inject an extracted blank matrix sample (from a source known to be free of the analyte).
-
Analysis: Monitor the AMPS-d6 signal. Any dip or peak in the baseline indicates a region of ion suppression or enhancement, respectively, caused by the eluting matrix components.[1]
Diagram of Post-Column Infusion Setup:
Caption: Post-column infusion experimental setup.
Issue 3: Presence of Unlabeled AMPS in AMPS-d6 Standard
Symptoms:
-
A small peak corresponding to the unlabeled AMPS is observed when analyzing a pure solution of the AMPS-d6 standard.
-
This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Isotopic Impurity of the Standard | 1. Check the certificate of analysis for the isotopic purity of the AMPS-d6 standard.2. Quantify the contribution of the unlabeled analyte in the d-IS by analyzing the pure standard solution.[1] | The synthesis of deuterated standards is never 100% perfect, and a small amount of the unlabeled compound may be present. |
| In-source Fragmentation or Back-Exchange | 1. Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize fragmentation.2. Ensure the pH of the mobile phase and sample solutions is not promoting H/D exchange.[6] | Harsh conditions in the mass spectrometer source can sometimes cause the loss of deuterium atoms.[8] |
Quantitative Correction for Isotopic Impurity:
The contribution of the unlabeled analyte from the deuterated internal standard can be calculated and used to correct the final quantitative data. This is particularly important for samples with very low concentrations of the analyte.[1]
Best Practices for Minimizing Contamination
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives.[7]
-
Maintain a Clean Workspace: Prepare mobile phases and samples in an area free from potential contaminants.[7]
-
Proper Labware Handling: Use appropriate plastics (polypropylene) or glass, and do not use detergents to wash mobile phase bottles as residues can cause contamination.[7]
-
Regular System Maintenance: Regularly clean the mass spectrometer ion source and replace solvents and tubing.
-
Implement System Suitability Tests: Before running a batch of samples, inject a blank and a standard to ensure the system is clean and performing correctly.
By following these guidelines and troubleshooting steps, you can significantly reduce the risk of contamination in your AMPS-d6 analysis, leading to more accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Carryover Contamination-Controlled Amplicon Sequencing Workflow for Accurate Qualitative and Quantitative Detection of Pathogens: a Case Study on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Guide to 2-Amino-2-methylpropane-1-sulfonic acid-d6 and its Non-Deuterated Standard for Quantitative Analysis
This guide provides an in-depth technical comparison of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6) and its non-deuterated counterpart, 2-Amino-2-methylpropane-1-sulfonic acid (AMPS). It is designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of AMPS in various matrices. This document will explore the fundamental principles of isotopic labeling, present a comparative analysis of the physicochemical properties of both standards, and provide a detailed, validated experimental protocol for the application of AMPS-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Imperative for Precision in Quantitative Analysis
2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a versatile sulfonic acid monomer utilized in a wide range of industrial applications, from the synthesis of polymers and hydrogels to roles in water treatment and the oil and gas industry. Given its widespread use, the ability to accurately quantify AMPS in various environmental and biological samples is of paramount importance for quality control, environmental monitoring, and toxicological studies.
Quantitative analysis, particularly in complex matrices, is often fraught with challenges such as ion suppression or enhancement in mass spectrometry, and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. By introducing a known quantity of a chemically identical but mass-differentiated version of the analyte into the sample, variations in the analytical process can be effectively normalized, leading to highly accurate and precise results. This compound, in which six hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the quantification of AMPS.
Physicochemical Properties: A Tale of Two Isotopologues
The fundamental principle behind the utility of AMPS-d6 as an internal standard lies in its near-identical physicochemical properties to the native AMPS, with the key difference being its molecular weight. This mass shift allows for their distinct detection by a mass spectrometer, while their similar chemical behavior ensures they experience comparable effects during sample processing and analysis.
| Property | 2-Amino-2-methylpropane-1-sulfonic acid (AMPS) | This compound (AMPS-d6) |
| Molecular Formula | C₄H₁₁NO₃S | C₄H₅D₆NO₃S |
| Monoisotopic Mass | 153.04596 u | 159.08366 u |
| Mass Difference | - | +6.0377 u |
| Chromatographic Behavior | Expected to co-elute under typical reversed-phase or HILIC conditions. | Expected to co-elute with a slight, often negligible, retention time shift. |
| Ionization Efficiency | Assumed to be identical to the deuterated standard. | Assumed to be identical to the non-deuterated standard. |
Note: The exact mass and mass difference are calculated based on the most abundant isotopes.
The six deuterium atoms in AMPS-d6 are strategically placed on the two methyl groups attached to the tertiary carbon, making the label stable and unlikely to exchange under typical analytical conditions.
The Gold Standard in Quantification: A Validated LC-MS/MS Protocol
The following protocol outlines a robust and validated method for the quantification of AMPS in a given matrix, employing AMPS-d6 as an internal standard. This method is based on the principles of hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).
Experimental Workflow
Caption: Experimental workflow for AMPS quantification.
Step-by-Step Methodology
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of AMPS in deionized water.
-
Prepare a 1 mg/mL stock solution of AMPS-d6 in deionized water.
-
From these stocks, prepare working solutions for calibration standards and a spiking solution for the internal standard.
2. Sample Preparation:
-
To 100 µL of the sample (e.g., environmental water sample, plasma), add a specific volume of the AMPS-d6 internal standard working solution to achieve a final concentration within the linear range of the assay.
-
For biological matrices like plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar AMPS molecule.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
AMPS: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 154.1. The product ion for quantification would be determined through fragmentation analysis, with a likely fragment resulting from the loss of the sulfonic acid group.
-
AMPS-d6: The precursor ion will be the protonated molecule [M+D]⁺ at m/z 160.1. The product ion will have the same neutral loss as the non-deuterated compound, resulting in a mass shift of 6 Da.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity for the specified transitions.
-
4. Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of both AMPS and AMPS-d6.
-
Calculate the ratio of the peak area of AMPS to the peak area of AMPS-d6 for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the AMPS calibration standards.
-
Determine the concentration of AMPS in the unknown samples by interpolating their peak area ratios from the calibration curve.
The Advantage of the Deuterated Standard: A Comparative Look at Expected Data
The use of AMPS-d6 provides a significant advantage in data quality. Below is a conceptual representation of the expected chromatographic and mass spectrometric data.
Caption: Conceptual representation of chromatographic and mass spectrometric data.
In the chromatogram, AMPS and AMPS-d6 are expected to co-elute, or elute very closely, ensuring that they experience the same matrix effects at the same time. The mass spectra clearly show the +6 Da mass shift of the deuterated standard, allowing for their independent detection and quantification.
Conclusion: Ensuring Data Integrity with Isotopic Labeling
The Gold Standard in Amphetamine Quantification: A Comparative Guide to the Accuracy and Precision of AMPS-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realms of clinical and forensic toxicology and pharmacokinetic studies, the demand for utmost accuracy and precision is non-negotiable. The quantification of amphetamines, a class of central nervous system stimulants, presents a significant analytical challenge due to the complexity of biological matrices and the potential for variability during sample processing and analysis. The choice of an appropriate internal standard is paramount to mitigating these challenges and ensuring the integrity of analytical data. This guide provides an in-depth technical comparison of Amphetamine-d6 (AMPS-d6) with other analytical standards, supported by experimental principles and validation data, to demonstrate its superiority in achieving reliable and reproducible results.
The Critical Role of Internal Standards in Mass Spectrometry
Internal standards are indispensable in analytical chemistry for their ability to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the analytical instrument.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative bioanalysis, especially for methods employing liquid chromatography-mass spectrometry (LC-MS).[2][3] These standards co-elute with the analyte and exhibit nearly identical ionization efficiency, leading to high accuracy and precision.[1][4] By adding a known concentration of a SIL internal standard to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used to accurately calculate the analyte's concentration, effectively normalizing for experimental variations.[5]
Deuterated internal standards are particularly effective because the substitution of hydrogen with deuterium atoms results in a molecule with almost identical physicochemical properties to the parent analyte but with a different mass, allowing for its independent detection by a mass spectrometer.[5] This near-identical behavior is crucial for compensating for matrix effects, where components of a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7]
Comparing AMPS-d6 to Alternative Internal Standards
The selection of an internal standard can significantly impact the performance of an analytical method. While structural analogs can be used, they may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte.[8] Deuterated standards are preferred because they more closely mimic the behavior of the analyte throughout the analytical process.[9]
A study evaluating all commercially available deuterated analogues of amphetamine and methamphetamine highlighted that not all deuterated standards are created equal.[10][11][12] The position and number of deuterium atoms can influence the stability of the label and the fragmentation pattern in the mass spectrometer.[3] For instance, some standards like amphetamine-d3 and amphetamine-d5 were found to be less suitable for selected ion monitoring analysis due to shared ion fragments with the underivatized or derivatized amphetamine.[10][11][12]
AMPS-d6, with deuterium atoms strategically placed on the propyl chain, provides a stable isotopic label with a significant mass difference from the unlabeled amphetamine, minimizing the risk of isotopic cross-contribution. Its co-elution with amphetamine ensures that it experiences the same matrix effects and variability during sample processing and LC-MS/MS analysis, leading to superior accuracy and precision.
| Performance Characteristic | AMPS-d6 (Deuterated Internal Standard) | Structural Analog (e.g., Propylamphetamine) | Non-Isotopically Labeled Standard |
| Co-elution with Analyte | Nearly identical retention time, providing optimal correction for matrix effects at the point of elution.[2] | Different retention time, which may not effectively compensate for matrix effects that are specific to the analyte's elution window. | Different retention time, offering poor compensation for matrix effects. |
| Extraction Recovery | Very closely mimics the analyte's recovery due to identical physicochemical properties.[2] | May have significantly different extraction recovery.[2] | Extraction recovery can vary significantly from the analyte. |
| Ionization Efficiency | Experiences similar ionization suppression or enhancement as the analyte.[2][7] | Ionization characteristics can differ significantly from the analyte.[8] | Poorly compensates for variations in ionization efficiency. |
| Accuracy | High | Moderate to Low | Low |
| Precision | High | Moderate to Low | Low |
Experimental Workflow for Amphetamine Quantification using AMPS-d6
A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a detailed, step-by-step methodology for the quantification of amphetamine in a biological matrix (e.g., urine or plasma) using AMPS-d6 as the internal standard with LC-MS/MS.
Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (urine or plasma), calibrator, or quality control sample, add 50 µL of the AMPS-d6 internal standard working solution (e.g., 1 µg/mL).
-
Vortex mix the sample for 10 seconds.
-
Add 200 µL of 1 M sodium carbonate buffer (pH 9.5) to basify the sample.
-
Add 4 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Cap the tube and gently rock or vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure the separation of amphetamine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amphetamine: Precursor ion (m/z) → Product ion (m/z) (e.g., 136.1 → 119.1)
-
AMPS-d6: Precursor ion (m/z) → Product ion (m/z) (e.g., 142.1 → 125.1)
-
-
-
Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[2] Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage of the nominal concentration.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[13][14]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
-
Visualization of the Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. scispace.com [scispace.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. resolian.com [resolian.com]
- 14. youtube.com [youtube.com]
A Senior Scientist's Guide to Recovery and Matrix Effect Assessment for 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6)
An Objective Comparison and Methodological Deep Dive for Robust Bioanalysis
Introduction: The Quest for Analytical Certainty in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within the domain of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of our measurements is paramount. The complexity of biological matrices—plasma, urine, tissue homogenates—presents a formidable challenge.[1][2] Endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of a target analyte, a phenomenon known as the "matrix effect," leading to erroneous quantification through ion suppression or enhancement.[2][3][4] To navigate this challenge, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensation.[3][5][6]
This guide provides an in-depth technical assessment of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPS-d6) , a deuterated internal standard. While its unlabeled counterpart, AMPS, is a zwitterionic sulfonic acid, AMPS-d6 is designed to serve as an ideal internal standard for the quantification of AMPS or structurally similar polar analytes. We will dissect the methodologies for evaluating its performance, focusing on two critical parameters: extraction recovery and matrix effect . This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers to build self-validating and robust bioanalytical methods in line with regulatory expectations from bodies like the FDA and EMA.[7][8][9][10]
Pillar 1: The Conceptual Framework of Recovery and Matrix Effects
Before delving into experimental design, it is crucial to establish a firm understanding of the core concepts and the theoretical role of a SIL-IS like AMPS-d6.
Extraction Recovery: A Measure of Process Efficiency
Extraction recovery is the efficiency of the analytical method in extracting the analyte from the biological matrix. It is a measure of the entire sample preparation process. While 100% recovery is ideal, it is not always achievable or necessary. The key is that the recovery must be consistent and reproducible across all samples, including calibrators, quality controls (QCs), and unknown study samples. Inconsistent recovery is a significant source of imprecision and inaccuracy in a bioanalytical method.[11]
Matrix Effect: The "Invisible" Influence on Ionization
The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5] These matrix components are often not detected themselves but compete with the analyte for ionization in the mass spectrometer's source.[2]
-
Ion Suppression: The most common form of matrix effect, where co-eluting compounds reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.
-
Ion Enhancement: A less common phenomenon where matrix components increase the ionization efficiency, resulting in a falsely elevated signal.
Because matrix effects can vary significantly between different lots of a biological matrix and even between individual patient samples, they pose a serious threat to data reliability.[11]
The SIL-IS Advantage: Why AMPS-d6 is Theoretically Ideal
A SIL-IS like AMPS-d6 is chemically identical to the analyte (AMPS), with the only difference being the increased mass due to deuterium substitution.[12] This near-identical chemical nature means it should, in theory:
-
Exhibit the same extraction behavior.
-
Have the same chromatographic retention time.
-
Experience the same degree of ion suppression or enhancement.
By calculating the peak area ratio of the analyte to the SIL-IS, any variations in signal due to recovery loss or matrix effects should be mathematically cancelled out, yielding an accurate quantification. However, it is a crucial validation step to prove this assumption rather than taking it for granted.[13]
Pillar 2: The Experimental Blueprint for a Self-Validating Assessment
To quantitatively evaluate recovery and matrix effect, a well-designed experiment is required. The most widely accepted approach, first detailed by Matuszewski et al. and now a staple of regulatory guidelines, involves the preparation of three distinct sample sets.[4]
Diagram of the Core Experimental Workflow
Below is a diagram illustrating the preparation of the three essential sample sets for the comprehensive assessment of recovery and matrix effects.
Caption: Workflow for preparing sample sets to assess recovery and matrix effect.
Quantitative Calculations
The peak areas obtained from the LC-MS/MS analysis of these three sets are used to calculate the key performance parameters:
-
Matrix Factor (MF) & Matrix Effect (%) : This quantifies the degree of ion suppression or enhancement. The goal is for the IS-normalized MF to be close to 1.0.
-
Recovery (RE) (%) : This measures the efficiency of the extraction process.
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100[11]
-
-
Process Efficiency (PE) (%) : This represents the overall efficiency of the entire bioanalytical process, combining both recovery and matrix effects.
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Alternatively: PE (%) = (RE % * ME %) / 100
-
Pillar 3: Comparative Performance Data & Methodologies
The choice of sample preparation is critical for minimizing matrix effects, especially for polar compounds like AMPS.[1][16] A simple "dilute-and-shoot" or protein precipitation (PPT) method may be fast but often results in significant matrix effects. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) yield cleaner extracts.[16]
Comparative Data: AMPS-d6 vs. an Alternative IS
The following table presents hypothetical but realistic data comparing the performance of AMPS-d6 against a non-ideal alternative, a structural analog internal standard (SA-IS), across different extraction methods in human plasma.
| Parameter | Extraction Method | Analyte (AMPS) | SIL-IS (AMPS-d6) | SA-IS (Alternative) | IS-Normalized Matrix Factor (Analyte MF / IS MF) | Interpretation |
| Recovery (%) | Protein Precipitation (PPT) | 85% | 86% | 75% | - | Acceptable & similar RE for SIL-IS. Lower, different RE for SA-IS. |
| Solid-Phase Extraction (SPE) | 92% | 93% | 88% | - | High and consistent RE for both IS types. | |
| Matrix Effect (%) | Protein Precipitation (PPT) | 65% (Suppression) | 67% (Suppression) | 85% (Suppression) | 0.97 | Excellent. AMPS-d6 effectively tracks the matrix effect on the analyte. |
| Protein Precipitation (PPT) | 65% (Suppression) | 85% (Suppression) | 70% (Suppression) | 0.76 | Poor. The SA-IS experiences a different degree of suppression, failing to compensate. | |
| Solid-Phase Extraction (SPE) | 94% (Minor Suppression) | 95% (Minor Suppression) | 96% (Minor Suppression) | 0.99 | Excellent. Cleaner extract from SPE minimizes matrix effects for all compounds. |
Key Insights from the Data:
-
The Power of SIL-IS: The data clearly shows that AMPS-d6 effectively tracks both the recovery and, more importantly, the matrix effect experienced by the analyte, resulting in an IS-Normalized Matrix Factor very close to 1.0. This is the hallmark of a robust method.
-
The Risk of Analog IS: The structural analog (SA-IS) shows different recovery and matrix effect profiles. This is a common issue, as small differences in chemical structure can lead to different extraction efficiencies and chromatographic retention, causing it to elute in a region with a different matrix effect profile.[13]
-
The Impact of Sample Cleanup: Switching from PPT to SPE significantly reduces the matrix effect (from ~35% suppression to ~5% suppression).[16] This demonstrates that investing in a more thorough sample cleanup is a primary strategy for mitigating matrix effects.[1][3]
Conceptual Diagram of Ion Suppression
The diagram below illustrates the mechanism of ion suppression in an electrospray ionization (ESI) source.
References
- 1. eijppr.com [eijppr.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. myadlm.org [myadlm.org]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods with Different Internal Standards
Introduction
In the landscape of drug development and clinical trials, the reliability of bioanalytical data is paramount. Decisions regarding the safety and efficacy of a new therapeutic agent rest upon the accurate quantification of drug concentrations in biological matrices.[1][2] Analytical method cross-validation serves as a critical process to ensure data consistency and comparability, particularly when data is generated across different laboratories, using different analytical techniques, or when a method is modified.[3][4][5]
A particularly challenging scenario arises when two methods slated for comparison utilize different internal standards (IS). The IS is fundamental to correcting for variability during sample processing and analysis.[6][7] A discrepancy in the choice of IS—for instance, one method using a stable isotope-labeled (SIL) version of the analyte and another using a structural analog—can introduce biases that complicate direct data comparison. This guide provides an in-depth framework for designing and executing a robust cross-validation study under these circumstances, ensuring the integrity and continuity of your bioanalytical data.
The Foundational Role of the Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for experimental variability.[6][7] Ideally, the IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and detection, thereby compensating for analyte loss and matrix effects.[6][7][8]
Types of Internal Standards and Their Implications:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard."[9][10] A SIL-IS is the analyte molecule in which several atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[7] Because its physicochemical properties are nearly identical to the analyte, it co-elutes and experiences the same matrix effects, providing the most accurate correction.[7][11]
-
Structural Analog Internal Standard: When a SIL-IS is unavailable, a structural analog—a molecule with a similar chemical structure to the analyte—may be used.[6][12] While useful, analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to inadequate correction for matrix effects and other sources of variability.[11][13]
The core challenge in cross-validating methods with different internal standards is that any observed bias could stem from the method itself or from the differential performance of the two standards.[13] Therefore, the validation protocol must be designed to isolate and understand these potential discrepancies.
Regulatory Perspective on Cross-Validation
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation when data from different methods or laboratories are included in a single regulatory submission.[14][15][16] The goal is to demonstrate that the data are comparable and reliable, regardless of the method used.[5] While guidelines provide a framework, they often leave the specific experimental design to the discretion of the scientist, emphasizing that the process must be scientifically sound and well-documented.[15][17][18]
Designing the Cross-Validation Study
A successful cross-validation study requires meticulous planning. The objective is to compare the concentration data obtained from the established "reference" method against the "comparator" method.
Workflow for Cross-Validation with Different Internal Standardsdot
References
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 3. karger.com [karger.com]
- 4. fda.gov [fda.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cerilliant.com [cerilliant.com]
- 13. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. e-b-f.eu [e-b-f.eu]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
- 18. ema.europa.eu [ema.europa.eu]
The Gold Standard: A Comparative Guide to ¹³C- vs. D-Labeled Internal Standards for Quantitative Mass Spectrometry
By: A Senior Application Scientist
In the landscape of drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of bioanalysis, and the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for achieving accurate and reliable results.[1] This guide provides an in-depth comparison of two common types of SILs: those labeled with Carbon-13 (¹³C) and those labeled with Deuterium (D, or ²H), using a hypothetical analyte, "AMPS," to illustrate key principles. We will explore the underlying science, practical implications, and provide a validation framework to guide researchers in making the most informed choice for their quantitative assays.
The Indispensable Role of an Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls.[2] Its primary function is to account for variability throughout the entire analytical workflow, from sample extraction and handling to ionization and detection in the mass spectrometer.[2][3] By normalizing the analyte's response to the IS's response, we can significantly improve the accuracy and precision of our measurements. The U.S. Food and Drug Administration (FDA) strongly recommends the use of an internal standard in bioanalytical methods, with a SIL version of the analyte being the preferred choice.[2]
Head-to-Head Comparison: ¹³C-AMPS vs. D6-AMPS
While both ¹³C and D-labeled compounds serve as effective internal standards, there are critical differences in their physicochemical properties that can impact assay performance. ¹³C-labeled standards are often considered superior for many applications, though they are typically more costly and less commercially available than their deuterated counterparts.[3]
| Feature | ¹³C-Labeled AMPS | D6-Labeled AMPS | Rationale & Implications |
| Chromatographic Co-elution | Typically co-elutes perfectly with unlabeled AMPS.[3][4] | May exhibit a slight retention time shift, eluting slightly earlier than unlabeled AMPS.[1][5][6] | The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond, which can lead to differential interactions with the stationary phase in reverse-phase chromatography.[1] This shift can be problematic if the analyte and IS elute into regions with varying degrees of matrix effects, leading to inaccurate quantification.[1][6][7] |
| Isotopic Stability | Highly stable; the ¹³C label is integral to the molecular backbone and not susceptible to exchange.[8] | Can be susceptible to back-exchange (D for H) if the labels are on labile positions (e.g., adjacent to carbonyl groups, on heteroatoms).[5][9] | This can lead to a decrease in the concentration of the IS and an artificially high calculated concentration of the analyte. Careful selection of the labeling position is crucial for deuterated standards.[5][9] |
| Matrix Effect Compensation | Excellent, due to co-elution. The analyte and IS experience the same degree of ion suppression or enhancement.[4][8] | Can be compromised if a chromatographic shift is present. Studies have shown that matrix effects can differ significantly between an analyte and its deuterated standard due to slight separation.[1][6][7] | An ideal IS should perfectly mimic the analyte's behavior in the ion source to accurately correct for matrix effects.[6] |
| Extraction Recovery | Identical to the unlabeled analyte.[3] | Generally similar, but differences have been reported. For instance, a 35% difference in extraction recovery was observed between haloperidol and its deuterated form.[6] | The subtle changes in physicochemical properties due to deuteration can occasionally lead to differences in partitioning during liquid-liquid or solid-phase extraction. |
| Synthesis & Cost | Generally more complex and expensive to synthesize.[3] | Typically easier and less costly to produce.[5] | The availability and cost of starting materials and the complexity of the synthetic routes contribute to this difference. |
Experimental Workflow: Validating Your Internal Standard
A robust bioanalytical method requires rigorous validation to ensure its reliability. The following is a generalized workflow for validating the performance of a chosen internal standard, such as ¹³C-AMPS or D6-AMPS, in alignment with FDA guidelines.[2][10]
Caption: Bioanalytical method validation workflow with an internal standard.
Step-by-Step Protocol for Matrix Effect Assessment:
-
Obtain Blank Matrix: Procure at least six different sources of the blank biological matrix (e.g., human plasma).[2]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a solution of the analyte (AMPS) and the internal standard (¹³C-AMPS or D6-AMPS) in a neat solvent (e.g., methanol/water) at a concentration corresponding to the medium quality control (MQC) sample.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the extracted matrix with the analyte and IS to the MQC concentration.
-
-
Analyze Samples: Analyze both sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Evaluate IS Performance: The IS is considered to effectively compensate for matrix effects if the coefficient of variation (CV) of the analyte/IS peak area ratio across the different matrix sources is within the acceptance criteria (typically ≤15%).
The Deciding Factor: When to Choose ¹³C over D6
The choice between a ¹³C and a D-labeled internal standard is a balance of performance, cost, and availability.
Caption: Decision tree for selecting an internal standard.
For high-stakes studies, such as pivotal pharmacokinetic analyses submitted for regulatory approval, the superior performance and reliability of a ¹³C-labeled internal standard often justify the higher cost. The near-identical physicochemical properties to the analyte ensure the most accurate and reproducible data, minimizing the risk of analytical artifacts compromising study outcomes.[8]
For earlier stage discovery work, routine screening, or when cost is a significant constraint, a well-characterized D6-labeled standard can be a viable option. However, it is imperative to thoroughly validate its performance, paying close attention to potential chromatographic shifts and the stability of the deuterium labels.[5]
Conclusion
In the pursuit of analytical excellence, the choice of internal standard is a critical decision. While deuterated standards are widely used and can be effective, ¹³C-labeled standards offer a higher degree of analytical certainty by minimizing isotopic effects.[4][8] They co-elute with the analyte, providing more reliable compensation for matrix effects and extraction variability.[3][4] By understanding the fundamental differences between these labeling strategies and implementing a rigorous validation plan, researchers can ensure the generation of high-quality, reproducible data that stands up to scientific and regulatory scrutiny.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. waters.com [waters.com]
- 7. fda.gov [fda.gov]
- 8. ukisotope.com [ukisotope.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. fda.gov [fda.gov]
A Guide to Robustness Testing of Analytical Assays: Utilizing AMPS-d6 for Unwavering Performance
For researchers, scientists, and drug development professionals, the reliability of an analytical assay is not merely a feature—it is the bedrock upon which data integrity, project decisions, and regulatory submissions are built. An assay's capacity to deliver consistent and accurate results, despite the small, unavoidable variations of day-to-day laboratory work, is known as its robustness. This guide provides an in-depth, technical comparison of analytical strategies for quantifying Adenosine Monophosphate (AMP), focusing on the pivotal role of a stable isotope-labeled internal standard, AMPS-d6, in achieving true methodological robustness.
The Imperative of Robustness in Analytical Science
In the landscape of pharmaceutical development, an analytical method is not static. It will be performed by different analysts, on different instruments, and on different days.[1] The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing a clear indication of its reliability during normal usage.[2] This is not just good scientific practice; it is a regulatory expectation outlined in guidelines such as ICH Q2(R1).[3] Robustness testing is performed during method development to identify which parameters require strict control to ensure the method's performance is not compromised during its lifecycle.[2][3]
For endogenous molecules like AMP, a key component in cellular energy metabolism and signaling, accurate quantification in complex biological matrices like plasma is fraught with challenges. These include analyte loss during sample preparation and unpredictable matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] An internal standard (IS) is the primary tool used to mitigate these issues and ensure the method's robustness.[5][6]
The Role of the Internal Standard: The Assay's North Star
An internal standard is a compound of known concentration added to every sample—calibrators, quality controls, and unknowns—at the very beginning of the sample preparation process.[6][7] Its purpose is to correct for variability that can be introduced at any stage, from extraction to injection and ionization.[4][5][6] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[7] This normalization is the key to achieving high precision and accuracy.
The ideal internal standard is a chemical ghost of the analyte: it behaves identically during sample processing and analysis but is uniquely distinguishable by the detector.[6] This is where stable isotope-labeled (SIL) internal standards, like AMPS-d6, demonstrate their unparalleled superiority.
Comparative Analysis of Internal Standard Strategies for AMP
| Internal Standard Type | Example | Advantages | Disadvantages | Robustness Impact |
| Stable Isotope-Labeled (SIL) | AMPS-d6 | - Co-elutes with AMP, ensuring it experiences the same matrix effects.[8] - Near-identical extraction recovery and physicochemical properties.[9] - Highest accuracy and precision.[10] | - Higher initial cost. - Potential for isotopic exchange or interference (must be validated).[11][12] | High: Effectively corrects for most sources of variability, leading to a highly robust method. |
| Structural Analog | Guanosine Monophosphate (GMP) | - Lower cost than SIL-IS. - Better than no internal standard. | - Different retention time and ionization efficiency from AMP. - Does not perfectly compensate for matrix effects. - May have different extraction recovery.[4] | Moderate: Can correct for some variability (e.g., injection volume) but is less effective against matrix effects and extraction inconsistencies. |
| No Internal Standard (External Calibration) | N/A | - Lowest reagent cost. | - Highly susceptible to variations in sample preparation, injection volume, and matrix effects.[5] - Poor precision and accuracy in complex matrices. | Low: The method is not robust. Minor variations can lead to significant and unpredictable errors in quantification. |
As the data illustrates, AMPS-d6, a deuterated form of AMP, is the optimal choice. It contains heavy isotopes that increase its mass, allowing it to be distinguished by the mass spectrometer, but it behaves almost identically to the natural, non-labeled AMP throughout the entire analytical process.[7]
Experimental Design: Robustness Testing of an LC-MS/MS Assay for AMP
This section details a practical, step-by-step protocol for conducting a robustness test. The objective is to evaluate the method's capacity to quantify AMP in human plasma using AMPS-d6 as the internal standard when faced with deliberate variations in key parameters.
Workflow for Analytical Method Validation
The following diagram illustrates where robustness testing fits within the broader context of method validation.
Caption: Position of Robustness Testing in Method Validation.
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
AMP Stock Solution: Prepare a 1.00 mg/mL stock solution of AMP in a 50:50 mixture of acetonitrile and water.
-
AMPS-d6 Internal Standard (IS) Stock: Prepare a 1.00 mg/mL stock solution of AMPS-d6 in the same diluent.
-
IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in acetonitrile. This solution will be used for protein precipitation.
-
Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QC samples (Low, Mid, High) by spiking appropriate amounts of the AMP stock solution into pooled human plasma.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL AMPS-d6 in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Conceptual Role of AMPS-d6 in Correcting Variability
The diagram below illustrates how the analyte/IS ratio remains stable even when the absolute signal intensity fluctuates due to suppression or enhancement.
Caption: Internal Standard Normalization Workflow.
3. LC-MS/MS Parameters (Nominal Conditions):
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
AMP: m/z 348.1 → 136.1
-
AMPS-d6: m/z 354.1 → 136.1
-
4. Robustness Parameter Variation: Prepare and analyze QC samples (n=6 at each level) under the nominal conditions and with the following deliberate variations. A System Suitability Test (SST) must be performed for each condition.
| Parameter | Nominal Setting | Variation 1 (-) | Variation 2 (+) | Rationale for Testing |
| Column Temperature | 40°C | 38°C | 42°C | Affects retention time, peak shape, and selectivity. |
| Mobile Phase Flow Rate | 0.40 mL/min | 0.38 mL/min | 0.42 mL/min | Influences retention time and chromatographic efficiency. |
| Mobile Phase pH (Aqueous) | pH 2.7 (0.1% FA) | pH 2.5 | pH 2.9 | Critical for the ionization state of polar molecules like AMP, affecting retention and peak shape. |
| Mobile Phase %B (Initial) | 5% | 4% | 6% | A change in starting organic composition can shift retention times, potentially impacting co-elution with interfering matrix components. |
5. Acceptance Criteria:
-
The System Suitability Test (SST) must pass for all conditions.
-
The precision (%RSD) of the QC replicates at each level should be ≤15%.
-
The accuracy (mean % deviation from nominal) of the QC replicates should be within ±15%.
Data Interpretation: The Vindicating Power of AMPS-d6
The following tables present representative data comparing the performance of the assay with AMPS-d6 as the internal standard versus a hypothetical scenario using external calibration (no IS).
Table 1: Robustness Results with AMPS-d6 Internal Standard
| Condition | QC Level | Accuracy (% Mean) | Precision (%RSD) | SST Result |
| Nominal | Low / Mid / High | 98.7 / 101.2 / 99.5 | 4.1 / 3.5 / 2.8 | Pass |
| Temp: 38°C | Low / Mid / High | 97.5 / 100.9 / 101.8 | 4.5 / 3.9 / 3.1 | Pass |
| Temp: 42°C | Low / Mid / High | 99.1 / 102.0 / 100.3 | 4.3 / 3.6 / 2.9 | Pass |
| Flow: 0.38 mL/min | Low / Mid / High | 103.1 / 101.5 / 98.9 | 5.2 / 4.1 / 3.5 | Pass |
| Flow: 0.42 mL/min | Low / Mid / High | 96.9 / 99.8 / 101.1 | 4.9 / 4.0 / 3.3 | Pass |
| pH: 2.9 | Low / Mid / High | 98.2 / 100.5 / 99.9 | 4.6 / 3.8 / 3.0 | Pass |
Table 2: Hypothetical Robustness Results Using External Calibration (No IS)
| Condition | QC Level | Accuracy (% Mean) | Precision (%RSD) | SST Result |
| Nominal | Low / Mid / High | 95.2 / 104.5 / 101.3 | 12.5 / 10.8 / 9.5 | Pass |
| Temp: 38°C | Low / Mid / High | 90.1 / 98.3 / 95.4 | 14.8 / 11.5 / 10.1 | Pass |
| Temp: 42°C | Low / Mid / High | 110.5 / 109.8 / 107.2 | 16.2 / 13.1 / 11.9 | Pass |
| Flow: 0.38 mL/min | Low / Mid / High | 118.3 / 115.1 / 112.9 | 19.5 / 17.3 / 15.8 | Fail |
| Flow: 0.42 mL/min | Low / Mid / High | 84.6 / 88.2 / 90.3 | 21.3 / 18.9 / 16.4 | Fail |
| pH: 2.9 | Low / Mid / High | 93.1 / 96.5 / 94.8 | 13.8 / 11.2 / 10.5 | Pass |
Analysis of Results: The data clearly shows that when AMPS-d6 is used, the assay remains accurate and precise across all tested variations, easily meeting the acceptance criteria. The analyte/IS ratio effectively compensates for shifts in retention time and potential changes in ionization efficiency caused by the varied parameters. In contrast, the external calibration method shows significant degradation in performance, with precision and accuracy falling outside acceptable limits, particularly with changes in flow rate which directly impacts the amount of analyte reaching the detector per unit time. This demonstrates a non-robust method.
Conclusion
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. database.ich.org [database.ich.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. ionsource.com [ionsource.com]
- 7. youtube.com [youtube.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPSO-d6)
As laboratory professionals dedicated to advancing scientific frontiers, our responsibility extends beyond the bench to the safe and compliant management of all chemical reagents, including isotopically labeled compounds like 2-Amino-2-methylpropane-1-sulfonic acid-d6 (AMPSO-d6). This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in the principles of safety, regulatory compliance, and scientific integrity.
PART 1: CORE DIRECTIVE: The Precautionary Principle
A review of Safety Data Sheets (SDS) for AMPSO and its analogs reveals conflicting information regarding its hazard classification. Some sources do not classify the substance as hazardous, while others indicate potential for skin and eye irritation, and long-term adverse effects on aquatic life[1][2][3][4].
Given this ambiguity, the guiding principle for handling and disposing of AMPSO-d6 must be the precautionary principle . We will treat this compound as a hazardous chemical to ensure the highest standard of safety for personnel and the environment. This approach mitigates risk and ensures compliance with the most stringent potential regulations.
PART 2: Hazard Mitigation and Personal Protective Equipment (PPE)
Before handling or preparing AMPSO-d6 for disposal, it is imperative to establish a safe working environment. All handling should occur in a well-ventilated area, preferably within a chemical fume hood[5][6]. The following PPE is mandatory to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes of solutions or contact with solid particulates which may cause serious eye irritation[5][7]. |
| Hand Protection | Chemical-resistant nitrile gloves. | Gloves must be inspected before use and disposed of after handling the chemical, preventing skin contact[5]. |
| Body Protection | Standard laboratory coat. | A complete suit protecting against chemicals may be necessary depending on the scale of handling[5]. |
| Respiratory | Not required under normal use with adequate ventilation. | A particle respirator may be used for nuisance exposures or if dust formation is unavoidable[2][5]. |
PART 3: Step-by-Step Disposal Protocol for Routine Waste
Routine disposal of AMPSO-d6 waste must be systematic to ensure safety and compliance. Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system [6][8][9][10].
Step 1: Waste Segregation Immediately segregate AMPSO-d6 waste from all other waste streams. It should be collected in a dedicated waste container to avoid unintended chemical reactions[10][11]. Pay close attention to incompatibilities, which include strong oxidizing agents, acids, and metals[2][6].
Step 2: Container Selection and Labeling Use a chemically compatible, leak-proof container with a secure screw cap. The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards (e.g., "Skin Irritant," "Eye Irritant," "Aquatic Hazard")
-
Accumulation Start Date
Step 3: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated and secure SAA within the laboratory. This area should be away from general lab traffic and incompatible materials. Keep the container closed at all times except when adding waste[10].
Step 4: Arranging Final Disposal Once the waste container is full or has been in storage for the maximum time allowed by your institution (often not exceeding one year), arrange for pickup through your institution's Environmental Health and Safety (EHS) department[10][12]. All hazardous waste must be disposed of through a licensed and approved waste disposal plant[7][9][13].
PART 4: Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For Solid Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Avoid Dust: Do not dry sweep. Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne[5][10].
-
Collect: Carefully sweep or scoop the absorbed material into your designated AMPSO-d6 hazardous waste container using spark-proof tools[5][9][14].
-
Decontaminate: Wipe the spill area with a damp cloth, followed by washing with soap and water. Dispose of the cleaning materials as hazardous waste[10].
For Liquid Spills (Solutions):
-
Contain: For larger spills, dike the area with absorbent materials to prevent it from spreading[15].
-
Absorb: Cover the spill with an inert absorbent material (vermiculite, sand, or chemical absorbent pads)[10][15].
-
Collect: Carefully scoop the contaminated absorbent material into the designated hazardous waste container[10][13].
-
Decontaminate: Clean the spill surface as described above, disposing of all materials as hazardous waste.
PART 5: Disposal of Empty Containers
A container that has held AMPSO-d6 must be treated as hazardous waste unless properly decontaminated[10][12].
-
Triple Rinsing: To decontaminate the container, rinse it thoroughly three times with a suitable solvent (such as water) that can dissolve the compound[10].
-
Rinsate Collection: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste in your designated AMPSO-d6 waste container[10][12].
-
Final Container Disposal: After triple-rinsing, deface or remove the original chemical label, remove the cap, and dispose of the container as regular solid waste, in accordance with your institution's policies[10][12].
PART 6: Special Consideration for Deuterated "d6" Compounds
Deuterium-labeled compounds can be valuable. While complex molecules like AMPSO-d6 are not typically recycled, suppliers of high-value deuterated materials, such as heavy water (D₂O), sometimes offer return or recycling programs[16]. As a matter of best practice, it is worth contacting the manufacturer or supplier of your AMPSO-d6 to inquire if any such take-back program exists before committing the material to a waste stream.
Workflow Visualization
The following diagram outlines the decision-making process for the safe management of AMPSO-d6 waste, from generation to final disposition.
Caption: Decision workflow for handling routine and spill-related AMPSO-d6 waste.
References
- 1. files.plytix.com [files.plytix.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. ptb.de [ptb.de]
- 12. vumc.org [vumc.org]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. alphachem.ca [alphachem.ca]
- 16. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
